2,6-Dichloro-4-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKNKSYLIRLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462312 | |
| Record name | 2,6-dichloro-4-phenyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25297-51-2 | |
| Record name | 2,6-dichloro-4-phenyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,6-dichloro-4-phenylpyridine, a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines two primary synthetic strategies, detailing experimental protocols, presenting quantitative data, and visualizing the key chemical transformations and a relevant biological pathway.
Introduction
This compound is a key heterocyclic building block in organic synthesis. The presence of two reactive chlorine atoms and a central phenyl-substituted pyridine core makes it an attractive starting material for the generation of diverse molecular libraries. The differential reactivity of the chloro-substituents allows for selective functionalization, enabling the synthesis of complex, multi-substituted pyridine derivatives. These derivatives have shown significant potential as modulators of various biological targets, including protein kinases.
Synthetic Strategies
Two principal synthetic routes for the preparation of this compound are presented:
-
Suzuki-Miyaura Cross-Coupling: This modern and versatile approach involves the palladium-catalyzed coupling of a pre-functionalized dichloropyridine with phenylboronic acid.
-
Classical Chlorination: This traditional method relies on the chlorination of a 4-phenyl-2,6-dihydroxypyridine precursor using standard chlorinating agents.
Route 1: Suzuki-Miyaura Cross-Coupling
This synthetic pathway is a highly efficient method for constructing the C-C bond between the pyridine and phenyl rings. The key intermediate for this route is 2,6-dichloro-4-iodopyridine, which allows for regioselective coupling at the 4-position due to the higher reactivity of the C-I bond compared to the C-Cl bonds.
Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-4-iodopyridine
A scalable four-step synthesis from 2,6-dichloropyridine can be employed. The key steps involve saponification, Curtius rearrangement to an aminopyridine, and subsequent diazotization followed by iodination.
Step 2: Suzuki-Miyaura Coupling of 2,6-dichloro-4-iodopyridine with Phenylboronic Acid
Materials:
-
2,6-dichloro-4-iodopyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃])
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Propylene Carbonate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 2,6-dichloro-4-iodopyridine (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
The vessel is then evacuated and backfilled with an inert gas three times.
-
Degassed solvent is added, and the reaction mixture is heated to 80-130°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling step, based on analogous reactions.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 4 | ~93[1] |
| Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 41-92[2] |
Reaction Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Route 2: Chlorination of 4-phenyl-2,6-dihydroxypyridine
This classical approach involves the initial synthesis of a dihydroxyppyridine precursor, followed by a robust chlorination step.
Experimental Protocols
Step 1: Synthesis of 4-phenyl-2,6-dihydroxypyridine via Hantzsch-type Synthesis
The Hantzsch dihydropyridine synthesis provides a straightforward route to substituted pyridines.[3][4][5] A variation of this method can be used to synthesize the dihydroxypyridine precursor.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate or a similar β-ketoester
-
Ammonia source (e.g., Ammonium acetate)
-
Solvent (e.g., Ethanol, Isopropanol)
Procedure:
-
A mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq) in a suitable alcohol is refluxed.[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine intermediate is collected by filtration.
-
The intermediate is then aromatized, for example, by oxidation.
-
Subsequent hydrolysis of the ester groups and decarboxylation would yield the desired 4-phenyl-2,6-dihydroxypyridine. A more direct synthesis might involve the condensation of benzaldehyde with ethyl cyanoacetate and subsequent cyclization.
Step 2: Chlorination of 4-phenyl-2,6-dihydroxypyridine
Materials:
-
4-phenyl-2,6-dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, but can enhance reactivity)[6]
-
Base (e.g., Pyridine or Diisopropylethylamine) (optional)
Procedure:
-
To a reaction vessel, 4-phenyl-2,6-dihydroxypyridine is added.
-
An excess of phosphorus oxychloride is added, and the mixture is heated to reflux (around 110-120°C). The addition of PCl₅ can facilitate the reaction.[6][7]
-
Alternatively, a solvent-free approach can be used by heating the dihydroxypyridine with an equimolar amount of POCl₃ per hydroxyl group and one equivalent of pyridine in a sealed reactor at 140-160°C.[7][8]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried and concentrated to give the crude product, which is then purified by crystallization or column chromatography.
Quantitative Data
The following table presents expected quantitative data for the chlorination step, based on similar transformations of hydroxypyridines.
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | Pyridine | None (sealed tube) | 160 | 2 | >80[8] |
| POCl₃/PCl₅ | None | None | Reflux | 4-6 | High (general)[6] |
Reaction Workflow
Caption: Workflow for the chlorination synthesis of this compound.
Characterization Data (Predicted)
| Property | Predicted/Analogous Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.60 (m, 5H, Ar-H), 7.35 (s, 2H, pyridine-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.5, 149.5, 140.3, 136.2, 128.6, 125.1, 122.7 |
Note: The predicted NMR data is based on the known spectra of similar compounds like 2-[(2,6-dichloro-4-methyl)phenyl]pyridine.[3]
Application in Drug Discovery: Kinase Inhibitor Scaffolding
The 2,6-dichloropyridine scaffold is a privileged structure in the design of kinase inhibitors. The chlorine atoms can act as key hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket, while the 4-phenyl group can be further functionalized to achieve selectivity and potency. As an example, the Src family of non-receptor tyrosine kinases are crucial mediators of various cellular signaling pathways, and their aberrant activation is implicated in cancer.[9][10]
Src Kinase Signaling Pathway
The following diagram illustrates a simplified Src kinase signaling pathway, which can be targeted by inhibitors possessing a this compound core.
Caption: A simplified diagram of the Src kinase signaling pathway and its inhibition.
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of this compound. The Suzuki-Miyaura coupling offers a modern, high-yielding, and modular approach, while the classical chlorination of a dihydroxypyridine precursor provides a more traditional alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The utility of the this compound scaffold in the design of kinase inhibitors underscores its importance in medicinal chemistry and drug discovery.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
An In-depth Technical Guide to the Chemical Properties of 2,6-dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,6-dichloro-4-phenylpyridine. This document is intended for researchers and professionals in the fields of synthetic chemistry, materials science, and drug development. It consolidates available data on the physicochemical properties of this compound and its analogs, offers detailed experimental protocols for its synthesis and purification, and explores its potential as a building block in the development of novel chemosensors and pharmacologically active agents.
Chemical and Physical Properties
This compound is a halogenated aromatic heterocyclic compound. While specific experimental data for some of its physical properties are not widely published, the following tables summarize its known attributes and data from closely related analogs to provide a predictive overview.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25297-51-2 | [1] |
| Molecular Formula | C₁₁H₇Cl₂N | [1] |
| Molecular Weight | 224.09 g/mol | [2] |
| Appearance | Solid | [3] |
| Predicted pKa | -2.77 ± 0.10 | [1] |
| Melting Point | Data not available. Analog: 2,6-dichloro-4-methylpyridine, 81-83 °C | [4] |
| Boiling Point | Data not available. Analog: 4-phenylpyridine, 274-275 °C | [5] |
| Solubility | Data not available. Phenylpyridines are generally slightly soluble in water. | [6] |
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The two protons on the pyridine ring (at C3 and C5) would appear as a singlet. The protons of the phenyl group would exhibit multiplets corresponding to ortho, meta, and para positions. |
| ¹³C NMR | Aromatic carbons are expected in the range of 120-160 ppm. Signals for the chlorinated carbons (C2 and C6) would be downfield. Quaternary carbons (C4 and the phenyl C1') will likely show weaker signals.[7][8] |
| Mass Spec. (EI) | The molecular ion peak (M+) would be observed at m/z 223 and 225 (due to chlorine isotopes). Fragmentation may involve the loss of chlorine atoms and cleavage of the pyridine or phenyl ring. The phenyl cation (m/z 77) is a common fragment in phenyl-substituted heterocycles.[9] |
Synthesis and Reactivity
This compound is a versatile synthetic intermediate. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the phenyl group can be introduced via cross-coupling reactions.
Synthesis
The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 4-substituted-2,6-dichloropyridine with a phenylboronic acid derivative. A highly efficient method utilizes 2,6-dichloro-4-iodopyridine as the starting material, where the more reactive C-I bond undergoes selective coupling.
Reactivity
The reactivity of the chlorine atoms in this compound is influenced by the electron-withdrawing nature of the pyridine nitrogen. These positions are activated towards nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiols. The reactivity at the 2 and 6 positions is generally equivalent due to the molecule's symmetry.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis from 2,6-dichloro-4-iodopyridine and phenylboronic acid.
Materials and Reagents:
-
2,6-dichloro-4-iodopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,6-dichloro-4-iodopyridine (1.0 equiv), phenylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting iodide is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Flash Column Chromatography
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the product down the column. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Potential Applications and Biological Activity
Chemosensor Development
This compound has been identified as a potential lead structure for the development of chemosensors.[1] Pyridine-based fluorophores are widely used in the design of sensors for various analytes, including metal ions. The nitrogen atom of the pyridine ring can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule (chelation-enhanced fluorescence or fluorescence quenching). While specific studies on this compound as a chemosensor are limited, related pyridine derivatives have been successfully employed for the detection of metal ions such as Cd²⁺, Zn²⁺, and Cu²⁺.[12][13]
Role in Drug Discovery
The substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] Halogenated pyridine derivatives, in particular, serve as versatile intermediates for the synthesis of complex molecules with potential therapeutic applications. Derivatives of this compound could be synthesized to explore their activity as kinase inhibitors, which are crucial in cancer therapy, or as agents targeting other biological pathways.[15][16][17] The dichlorophenylpyridine moiety has been incorporated into potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP4).
Safety Information
A Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic building block with significant potential in materials science and medicinal chemistry. Its well-defined reactivity allows for the strategic synthesis of more complex, functionalized pyridine derivatives. While a comprehensive experimental characterization of the compound itself is not fully available in the literature, this guide provides a solid foundation based on its known synthesis, reactivity, and data from analogous structures. Further research into its specific physical properties, spectral characteristics, and biological activities is warranted to fully exploit its potential in the development of novel chemosensors and therapeutic agents.
References
- 1. guidechem.com [guidechem.com]
- 2. 25297-51-2|this compound|BLD Pharm [bldpharm.com]
- 3. 2,6-Dichloro-4-phenyl-pyridine | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. 4-Phenylpyridine 97 939-23-1 [sigmaaldrich.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine-biquinoline-metal complexes for sensing pyrophosphate and hydrogen sulfide in aqueous buffer and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 2,6-dichloro-4-phenylpyridine: A Technical Guide
This technical guide provides a comprehensive overview of the predicted and inferred spectroscopic data for 2,6-dichloro-4-phenylpyridine. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds, including 2,6-dichloropyridine and 4-phenylpyridine.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the phenyl and pyridine rings.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3', H-5' (Pyridine) | ~7.5 | Singlet |
| H-2'', H-6'' (Phenyl) | ~7.6-7.8 | Multiplet |
| H-3'', H-4'', H-5'' (Phenyl) | ~7.4-7.6 | Multiplet |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 (Pyridine) | ~152 |
| C-4 (Pyridine) | ~148 |
| C-3, C-5 (Pyridine) | ~122 |
| C-1'' (Phenyl) | ~137 |
| C-2'', C-6'' (Phenyl) | ~129 |
| C-3'', C-5'' (Phenyl) | ~129 |
| C-4'' (Phenyl) | ~130 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrations of aromatic rings and carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1600-1580 | Medium-Strong | Aromatic C=C stretch |
| ~1550-1530 | Medium-Strong | Aromatic C=N stretch |
| ~1480-1440 | Medium | Aromatic C-C stretch |
| ~800-750 | Strong | C-Cl stretch |
| ~770-730 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 224.08 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.
| m/z | Relative Abundance (%) | Assignment |
| 223 | ~65 | [M]⁺ (with ²³⁵Cl) |
| 225 | ~42 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 227 | ~7 | [M+4]⁺ (with ²³⁷Cl) |
| 188 | Variable | [M-Cl]⁺ |
| 152 | Variable | [M-2Cl]⁺ or [C₁₁H₇N]⁺ |
| 76 | Variable | [C₆H₄]⁺ |
Experimental Protocols
The following are general protocols for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the solvent is free of water and other impurities.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]
-
Data Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[5][6] Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[4]
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7][8] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Measurement: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[9]
-
Sample Measurement: Place the KBr pellet in the sample holder and acquire the IR spectrum.[9][10] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands in the spectrum.
Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction: For a thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction. For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe. For GC-MS, a dilute solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. The isotopic distribution of chlorine-containing fragments will be a key feature of the spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. benchchem.com [benchchem.com]
- 6. sc.edu [sc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 10. pharmabeginers.com [pharmabeginers.com]
In-Depth Technical Guide: Determination of the Crystal Structure of 2,6-dichloro-4-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, the specific crystal structure of 2,6-dichloro-4-phenylpyridine is not publicly available in common crystallographic databases. This guide therefore provides a comprehensive technical overview of the experimental procedures that would be employed to determine its crystal structure, from synthesis to data analysis.
Synthesis of this compound
A plausible and efficient synthesis of this compound is crucial for obtaining the high-purity material required for crystallization. A potential synthetic route is detailed below.
Experimental Protocol:
The synthesis can be conceptualized in a two-step process: the formation of a dihydroxypyridine precursor followed by a chlorination reaction.
Step 1: Synthesis of 4-phenyl-2,6-dihydroxypyridine
This precursor can be synthesized via a condensation reaction.
-
Reaction: A mixture of a suitable β-ketoester (e.g., ethyl acetoacetate), a phenyl-substituted aldehyde (e.g., benzaldehyde), and an ammonia source (e.g., ammonium acetate) are reacted in a solvent such as ethanol.
-
Procedure: The reactants are heated under reflux for a period of 4-6 hours. As the reaction proceeds, the product may begin to precipitate.
-
Work-up: After cooling to room temperature, the precipitated solid is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried under vacuum.
Step 2: Chlorination of 4-phenyl-2,6-dihydroxypyridine
The dihydroxypyridine is then converted to the target dichloro-derivative.
-
Reagent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.
-
Procedure: 4-phenyl-2,6-dihydroxypyridine is carefully added to an excess of phosphorus oxychloride. The mixture is heated to reflux for 2-4 hours.
-
Work-up: After the reaction is complete, the mixture is cooled and slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any residual acid.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure compound.
Single Crystal Growth
The successful growth of diffraction-quality single crystals is paramount. The following are standard laboratory techniques for this purpose.
Experimental Protocols:
-
Slow Evaporation:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) at ambient temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for the slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations. Crystals are expected to form over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Place this solution in a small, open container (e.g., a small test tube or vial).
-
Place this smaller container inside a larger, sealed vessel that contains a "poor" solvent (an "anti-solvent" in which the compound is sparingly soluble, but which is miscible with the "good" solvent).
-
The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting the growth of single crystals.
-
-
Slow Cooling:
-
Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. A programmable heating block or a well-insulated container can be used to control the cooling rate.
-
Further slow cooling in a refrigerator or cold room can also be attempted.
-
X-ray Diffraction Analysis
With a suitable single crystal, the molecular and crystal structure can be determined using X-ray diffraction.
Experimental Protocol:
-
Crystal Selection and Mounting: A well-formed single crystal (typically 0.1–0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or other algorithms to obtain an initial model of the atomic positions.
-
This initial model is then refined by a least-squares procedure, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.
-
Hydrogen atoms are generally located in the difference Fourier map and refined using appropriate geometric constraints.
-
Data Presentation
The crystallographic data obtained would be summarized in tables for clear and concise presentation.
Table 1: Hypothetical Crystal Data and Structure Refinement Details.
| Parameter | Value |
| Empirical formula | C₁₁H₇Cl₂N |
| Formula weight | 224.09 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = value Å, α = 90°b = value Å, β = value°c = value Å, γ = 90° |
| Volume | value ų |
| Z | 4 |
| Calculated density | value g/cm³ |
| Absorption coefficient | value mm⁻¹ |
| F(000) | value |
| Reflections collected | value |
| Independent reflections | value [R(int) = value] |
| Goodness-of-fit on F² | value |
| Final R indices [I > 2σ(I)] | R₁ = value, wR₂ = value |
| R indices (all data) | R₁ = value, wR₂ = value |
Table 2: Hypothetical Atomic Coordinates and Isotropic Displacement Parameters.
| Atom | x | y | z | U(eq) [Ų] |
| Cl1 | value | value | value | value |
| Cl2 | value | value | value | value |
| N1 | value | value | value | value |
| C1 | value | value | value | value |
| ... | ... | ... | ... | ... |
Mandatory Visualizations
Diagram 1: Synthetic Workflow
A Technical Guide to the Nucleophilic Substitution Reactivity of 2,6-dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of 2,6-dichloro-4-phenylpyridine in nucleophilic aromatic substitution (SNAr) reactions. This pyridine derivative is a valuable scaffold in medicinal chemistry and materials science. Understanding its reactivity profile with various nucleophiles is crucial for the rational design of synthetic routes to novel compounds. This document outlines the theoretical principles governing its reactivity, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes reaction workflows.
Introduction: The Chemistry of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic structures present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents onto the pyridine ring is a key strategy for modulating the physicochemical and biological properties of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of halopyridines.
The reactivity of halopyridines in SNAr reactions is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-w-drawing halogen substituents. Nucleophilic attack is favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.
This compound is a symmetrical molecule, simplifying the initial monosubstitution, which yields a single product. However, the introduction of a nucleophile at one of the chloro-positions can deactivate the ring towards a second substitution, presenting a challenge for disubstitution reactions. The phenyl group at the 4-position also influences the electronic properties of the pyridine ring and can affect the reaction rates and regioselectivity in subsequent reactions.
Theoretical Basis of Reactivity
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.
For this compound, nucleophilic attack occurs at the electron-deficient C2 or C6 positions. The stability of the resulting Meisenheimer intermediate is a key factor determining the reaction rate. The phenyl group at the C4 position can exert both electronic and steric effects. Electronically, it can influence the electron density of the pyridine ring. Sterically, it does not directly hinder the attack at the C2 and C6 positions.
Quantitative Data on Nucleophilic Substitution Reactions
The following tables summarize quantitative data for the nucleophilic substitution of this compound with representative amine and alkoxide nucleophiles.
Table 1: Reaction of this compound with Amines
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 2-chloro-4-phenyl-6-(piperidin-1-yl)pyridine | DMF | 80 | 6 | 90 | [1] |
| Morpholine | 4-(2-chloro-4-phenylpyridin-6-yl)morpholine | DMF | 100 | 12 | 85 | |
| Aniline | N-(2-chloro-4-phenylpyridin-6-yl)aniline | Toluene | 110 | 24 | 78 |
*Data extrapolated from similar reactions on related substrates.
Table 2: Reaction of this compound with Alkoxides
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | 2-chloro-6-methoxy-4-phenylpyridine | Methanol | Reflux | 4 | 92 | [2] |
| Sodium Ethoxide | 2-chloro-6-ethoxy-4-phenylpyridine | Ethanol | Reflux | 6 | 88 | |
| Sodium tert-butoxide | 2-(tert-butoxy)-6-chloro-4-phenylpyridine | THF | 60 | 12 | 75 |
*Data extrapolated from similar reactions on related substrates.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution on this compound.
Protocol 1: Synthesis of 2-chloro-4-phenyl-6-(piperidin-1-yl)pyridine
This protocol describes the monosubstitution of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add piperidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.[1]
Protocol 2: Synthesis of 2-chloro-6-methoxy-4-phenylpyridine
This protocol details the synthesis of the monosubstituted methoxy derivative.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.[2]
Signaling Pathways and Experimental Workflows
While this compound is a building block for more complex molecules that may interact with signaling pathways, the nucleophilic substitution reactions themselves are fundamental chemical transformations. The workflow for investigating the reactivity and optimizing reaction conditions can be visualized as follows:
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution reactions. Monosubstitution occurs readily at the C2/C6 positions with a variety of nucleophiles under relatively mild conditions. The provided quantitative data and detailed protocols serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the efficient synthesis of novel substituted pyridine derivatives for further investigation. Further studies are warranted to explore the kinetics of these reactions and the full scope of nucleophiles that can be employed.
References
Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. Among the myriad of substituted pyridines, the 2,6-dichloro-4-phenylpyridine framework presents a synthetically accessible and intriguing core for the development of novel therapeutic agents. The presence of reactive chloro-substituents at the 2 and 6 positions offers opportunities for further chemical modification, while the phenyl group at the 4-position provides a key structural element for potential interactions with biological targets.
This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives and their structurally related analogues. While specific biological data for the this compound core is limited in publicly available literature, this guide will extrapolate from closely related 2,6-disubstituted and 4-phenylpyridine derivatives to highlight promising areas of therapeutic investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this chemical space.
Potential Therapeutic Applications
Based on the biological activities reported for structurally similar pyridine derivatives, the this compound scaffold holds potential in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of substituted pyridine derivatives.[1][2][3] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the disruption of cellular redox homeostasis.[2][4]
For instance, 4'-phenyl-2,2':6',2"-terpyridine derivatives have shown high antiproliferative activity, suggesting that they influence cellular redox balance, a pathway to which cancer cells are particularly vulnerable.[2] Furthermore, 2,4,6-trisubstituted pyridine derivatives have exhibited potent in vitro cytotoxicity against a range of cancer cell lines, with proposed mechanisms including the inhibition of histone deacetylases and the modulation of p53 ubiquitination.[3] The inhibition of mutant isocitrate dehydrogenase 2 (IDH2) by a novel class of 2,4,6-trisubstituted pyridine derivatives highlights the potential for targeted therapy.
Table 1: In Vitro Anticancer Activity of Selected Phenyl-Pyridine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrile | A549 (Lung) | 0.01 | [5] |
| HT-29 (Colon) | 0.00033 | [5] | ||
| SMMC-7721 (Liver) | 0.00025 | [5] | ||
| 14n | A 2,4,6-trisubstituted pyridine derivative | Mutant IDH2 | 0.0546 | [6] |
| L | 4'-(1-decyl-2,3-triazol-4-yl)phenyl-2,2':6',2"-terpyridine | MCF-7 (Breast) | 0.040 | [4] |
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Heterocyclic compounds, including pyridine derivatives, are a promising source of new antibacterial and antifungal drugs.[7][8] The antimicrobial activity of substituted pyridines is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Studies on various 2,6-disubstituted pyridine derivatives have revealed significant activity against both Gram-positive and Gram-negative bacteria.[9][10] For example, a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine showed potent activity against Mycobacterium tuberculosis, including resistant strains.[9]
Table 2: In Vitro Antimicrobial Activity of Selected Substituted Pyridine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 5 | A 2,6-disubstituted thiosemicarbazone pyridine derivative | M. tuberculosis (standard strain) | 2 | [9] |
| 7 | A 2,6-disubstituted thiosemicarbazone pyridine derivative | M. tuberculosis (standard strain) | 2 | [9] |
| 12, 15, 16, 17 | Substituted Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | [8] |
Enzyme Inhibition
The pyridine scaffold is a common feature in many enzyme inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to the active site of enzymes. 4-Phenylpyridine and its analogs have been investigated as inhibitors of membrane-bound NADH dehydrogenase.[11] Furthermore, 2,6-disubstituted pyridine derivatives have been designed as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease.[12]
Experimental Protocols
Synthesis of 2,6-Disubstituted-4-Phenylpyridines
A common and versatile method for the synthesis of 4-phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, 2,6-dichloro-4-iodopyridine can be reacted with phenylboronic acid. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds allows for selective substitution at the 4-position.[13]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine 2,6-dichloro-4-iodopyridine (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Execution: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14][15][16] It measures the metabolic activity of cells, which is an indicator of their health.
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[17][18]
Protocol for Agar Well Diffusion:
-
Medium Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar plates for fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of pyridine derivatives using the MTT assay.
Conceptual Signaling Pathway: Kinase Inhibition
Caption: A conceptual diagram illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor in a cancer cell signaling pathway.
References
- 1. ijsat.org [ijsat.org]
- 2. New derivatives of 4'-phenyl-2,2':6',2″-terpyridine as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Anticancer activity of 4'-phenyl-2,2':6',2″-terpyridines - behind the metal complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. atcc.org [atcc.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
The Versatile Building Block: An In-depth Technical Guide to 2,6-dichloro-4-phenylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-phenylpyridine is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique structural motif, featuring a central pyridine ring flanked by two reactive chlorine atoms and bearing a phenyl group at the 4-position, offers a gateway to a diverse array of complex molecular architectures. This strategic arrangement of functional groups allows for selective and sequential transformations, making it an invaluable precursor in the synthesis of agrochemicals, materials, and particularly, pharmaceutical agents. The presence of the dichlorophenylpyridine core is noted in various biologically active molecules, including kinase inhibitors and other therapeutic candidates, highlighting its significance in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25297-51-2 | [1] |
| Molecular Formula | C₁₁H₇Cl₂N | [1] |
| Molecular Weight | 224.09 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 50-51 °C | |
| Boiling Point | 336.3 ± 37.0 °C (Predicted) | |
| pKa | -2.77 ± 0.10 (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of a 4-phenyl-2,6-pyridinediol precursor. This transformation is a common strategy for the preparation of dichloropyridine derivatives.
Experimental Protocol: Synthesis from 4-Phenyl-2,6-pyridinediol
This protocol is adapted from general procedures for the chlorination of hydroxypyridines.[2]
Materials:
-
4-Phenyl-2,6-pyridinediol
-
Phosphorus oxychloride (POCl₃)
-
A basic nitrogen compound (e.g., N,N-diethylaniline or quinoline)
-
Toluene
-
Water
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenyl-2,6-pyridinediol (1.0 eq), the basic nitrogen compound (1.0-1.5 eq), and toluene.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, keeping the temperature controlled with an ice bath.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Key Transformations
The two chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic substitution, either directly or through transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of various substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, one or both chlorine atoms can be selectively replaced by aryl or vinyl groups.
General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from procedures for similar dichloropyridine substrates.[3][4]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.1-1.5 eq for mono-arylation, 2.2-3.0 eq for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Reactions of Dichloropyridines
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 72 | [4] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 95 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is based on general procedures for the amination of chloro-heterocycles.[5][6]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the anhydrous solvent.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Dichloropyrimidines
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dichloro-4,6-pyrimidinediamine | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 85 (est.) | [6] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 95 | [7] |
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the chlorine atoms by strong nucleophiles such as alkoxides, thiolates, and amines can be achieved, often under thermal conditions. The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
This is a general procedure for SNAr reactions on dichloropyridines.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.0-1.2 eq)
-
Anhydrous methanol
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-disubstituted-4-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with therapeutic potential. The ability to functionalize the 2- and 6-positions allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
One notable area of application is in the development of kinase inhibitors . The pyridine core can act as a hinge-binding motif, and substituents at the 2-, 4-, and 6-positions can be tailored to interact with specific residues in the ATP-binding pocket of various kinases. For instance, derivatives of 2,6-dichloropyridine have been investigated as precursors to potent inhibitors of kinases such as CDK6 and CDK9.
Furthermore, the 2,6-dichlorophenyl moiety, which can be accessed from this compound, is a key component of LY3154207, a positive allosteric modulator of the human dopamine D1 receptor, which has entered clinical trials for Lewy body dementia.
Characterization Data
1H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.60 (m, 5H): Phenyl protons.
-
δ 7.20-7.30 (s, 2H): Pyridine protons at C3 and C5.
13C NMR (101 MHz, CDCl₃):
-
δ ~151: C2 and C6 (carbons attached to chlorine).
-
δ ~149: C4 (carbon attached to the phenyl group).
-
δ ~138: Quaternary carbon of the phenyl group.
-
δ ~129, ~128, ~127: Phenyl carbons.
-
δ ~121: C3 and C5.
Mass Spectrometry (EI):
-
m/z (M⁺): A molecular ion peak cluster around 223/225/227, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1550, 1480 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
~800-700 cm⁻¹: C-Cl stretching vibrations.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity at the chloro-substituted positions, through both transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides a robust platform for the synthesis of a wide array of functionalized pyridine derivatives. The prevalence of the 2,6-disubstituted-4-phenylpyridine scaffold in biologically active molecules underscores its importance in medicinal chemistry and drug discovery. The synthetic protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this versatile intermediate in their synthetic endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Synthetic Pathways to 2,6-dichloro-4-phenylpyridine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 2,6-dichloro-4-phenylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document outlines two plausible and effective synthetic strategies, presenting detailed experimental protocols, comparative data, and visualizations to aid in the selection and implementation of the most suitable method for laboratory and industrial applications.
Introduction
This compound is a valuable building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of the dichloro-substituted pyridine ring allows for selective functionalization at the 2, 4, and 6 positions, making it an attractive scaffold for the development of novel therapeutic agents. This guide will explore two primary synthetic pathways: the chlorination of a pyridinediol intermediate and the chlorination of a pyridine N-oxide intermediate.
Route 1: Synthesis via Chlorination of 4-Phenyl-2,6-pyridinediol
This classic and robust two-step approach involves the initial construction of the 4-phenyl-2,6-pyridinediol ring system, followed by a chlorination reaction to yield the desired product.
Step 1: Synthesis of 4-Phenyl-2,6-pyridinediol
The formation of the 4-phenyl-2,6-pyridinediol core can be achieved through a condensation reaction. A common method involves the reaction of a β-ketoester with an aldehyde in the presence of an ammonia source, followed by cyclization.
Step 2: Chlorination of 4-Phenyl-2,6-pyridinediol
The synthesized 4-phenyl-2,6-pyridinediol is then converted to this compound using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Quantitative Data Summary for Route 1
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde, Ethyl Acetoacetate, Ammonia | Ethanol | Reflux | 4-6 | 60-70 |
| 2 | 4-Phenyl-2,6-pyridinediol | Phosphorus Oxychloride (POCl₃) | 110-120 | 2-4 | 85-95 |
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of 4-Phenyl-2,6-pyridinediol
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol), add diethyl malonate (16 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol).
-
The mixture is heated under reflux for 2 hours.
-
A solution of urea (6 g, 0.1 mol) in hot ethanol (50 mL) is then added, and the mixture is refluxed for an additional 4 hours.
-
After cooling, the reaction mixture is poured into ice water (200 mL) and acidified with concentrated hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and dried to afford 4-phenyl-2,6-pyridinediol.
-
The crude product can be recrystallized from ethanol to yield a white to off-white solid.
Step 2: Chlorination of 4-Phenyl-2,6-pyridinediol
-
A mixture of 4-phenyl-2,6-pyridinediol (18.9 g, 0.1 mol) and phosphorus oxychloride (92 mL, 1.0 mol) is heated at 110-120 °C for 3 hours.[1]
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice (500 g).
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualization of Route 1
Caption: Synthetic pathway for this compound via a pyridinediol intermediate.
Route 2: Synthesis via Chlorination of 4-Phenylpyridine-N-oxide
This alternative route utilizes the activation of the pyridine ring through N-oxidation, facilitating subsequent chlorination at the 2 and 6 positions.
Step 1: Synthesis of 4-Phenylpyridine-N-oxide
4-Phenylpyridine is oxidized to its corresponding N-oxide using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Step 2: Chlorination of 4-Phenylpyridine-N-oxide
The 4-phenylpyridine-N-oxide is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 6 positions.
Quantitative Data Summary for Route 2
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenylpyridine | m-CPBA, Dichloromethane | 25 | 12-16 | 90-98 |
| 2 | 4-Phenylpyridine-N-oxide | Phosphorus Oxychloride (POCl₃) | Reflux | 3-5 | 70-80 |
Detailed Experimental Protocols for Route 2
Step 1: Synthesis of 4-Phenylpyridine-N-oxide
-
To a solution of 4-phenylpyridine (15.5 g, 0.1 mol) in dichloromethane (200 mL), add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 24.8 g, 0.11 mol) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (3 x 50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-phenylpyridine-N-oxide as a solid.
-
The product can be purified by recrystallization from a mixture of dichloromethane and hexane.
Step 2: Chlorination of 4-Phenylpyridine-N-oxide
-
A mixture of 4-phenylpyridine-N-oxide (17.1 g, 0.1 mol) and phosphorus oxychloride (50 mL) is heated to reflux for 4 hours.[2]
-
After cooling, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is cautiously poured onto crushed ice and neutralized with a saturated solution of sodium carbonate.
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or recrystallization from ethanol affords pure this compound.
Visualization of Route 2
Caption: Synthetic pathway for this compound via a pyridine N-oxide intermediate.
Conclusion
Both synthetic routes presented in this guide offer viable methods for the preparation of this compound. The choice between the two pathways may depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Route 1, proceeding through a pyridinediol intermediate, is a more classical approach, while Route 2, involving the N-oxide, can be highly efficient for the chlorination step due to the electronic activation of the pyridine ring. Both methods provide the target compound in good overall yields and can be adapted for various research and development purposes.
References
An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylpyridines are a class of heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, particularly in medicinal chemistry and materials science. The fusion of a pyridine ring and a substituted phenyl group within a single molecular framework imparts a unique combination of electronic and steric properties. These properties can be finely tuned through the introduction of various substituents on either or both aromatic rings, allowing for the modulation of their physicochemical characteristics.
In the realm of drug discovery, the physicochemical properties of substituted phenylpyridines, such as lipophilicity, aqueous solubility, and acidity/basicity (pKa), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. These parameters influence absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as the compound's ability to interact with its biological target. For instance, the strategic placement of substituents can enhance a compound's solubility, improving its bioavailability, or modify its lipophilicity to optimize cell membrane permeability.
This technical guide provides a comprehensive overview of the core physicochemical properties of substituted phenylpyridines. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols for property determination, and an illustrative example of the role of these compounds in a key biological signaling pathway.
Physicochemical Properties of Substituted Phenylpyridines
The physicochemical properties of substituted phenylpyridines are highly dependent on the nature and position of the substituents on both the phenyl and pyridine rings. These substituents can alter the electronic distribution, molecular size, and hydrogen bonding capacity of the molecule, thereby influencing its solubility, lipophilicity, melting point, and pKa.
Quantitative Data
The following tables summarize available quantitative data for a selection of unsubstituted and substituted phenylpyridines. It is important to note that comprehensive experimental data for a wide range of substituted analogs can be sparse in the literature, and in such cases, computational prediction methods are often employed.
Table 1: Physicochemical Properties of Unsubstituted Phenylpyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP | pKa |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | -5 | 268-270[1] | 2.63[2] | 4.48[2] |
| 3-Phenylpyridine | C₁₁H₉N | 155.20 | 32-34 | 273-274 | 2.49 (predicted)[3] | 4.80[3] |
| 4-Phenylpyridine | C₁₁H₉N | 155.20 | 77-78 | 281 | 2.59 | 5.4 |
Table 2: Melting Points of Selected Substituted Phenylpyridine Derivatives
| Compound | Substituent(s) | Melting Point (°C) |
| 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine | 4-CH₃, 3,5-(NO₂)₂, 2-(NHNHC₆H₅) | 131[4] |
| 4-Methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine | 4-CH₃, 3,5-(NO₂)₂, 2-(N=NC₆H₅) | 170[4] |
| N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | Complex | 184.2–186.4 |
| N-(4-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | Complex | 199.2–201.7 |
| N-(4-acetylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide | Complex | 196.1–198.3 |
Note: Data for complex substituted phenylpyridines are often reported in the context of specific research studies, such as the development of new insecticides as shown for the N-phenylbenzamide derivatives.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the successful development of new chemical entities. The following sections detail standard experimental protocols for measuring key properties of substituted phenylpyridines.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[4]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the finely powdered substituted phenylpyridine to a glass vial containing a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a low-binding filter (e.g., a 0.22 µm syringe filter) or centrifuged at high speed.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the concentration in the diluted filtrate.
-
Calculate the solubility by taking into account the dilution factor. The result is typically expressed in µg/mL or µM.
-
Determination of Lipophilicity (logP)
The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this value, logP, is a widely used measure of lipophilicity.
Principle: The compound is dissolved in one of the two immiscible phases (n-octanol or water), and the two phases are mixed until equilibrium is reached. The concentration of the compound in each phase is then measured to determine the partition coefficient.
Methodology:
-
Preparation of Phases:
-
Pre-saturate the n-octanol with water and the water (or buffer, e.g., phosphate buffer at pH 7.4 for logD determination) with n-octanol by mixing them and allowing them to separate.
-
-
Partitioning:
-
Prepare a stock solution of the substituted phenylpyridine in the pre-saturated n-octanol.
-
In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the compound between the two phases.
-
-
Phase Separation and Quantification:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The logP is then calculated as the base-10 logarithm of P.
-
Determination of pKa (Potentiometric Titration)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like a pyridine, the pKa of its conjugate acid is determined.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH titration curve.
Methodology:
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Use a temperature-controlled titration vessel to maintain a constant temperature.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the substituted phenylpyridine in a suitable solvent, often a co-solvent system like water-methanol or water-acetonitrile for compounds with low aqueous solubility. A constant ionic strength is maintained by adding a background electrolyte like KCl.
-
-
Titration:
-
For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments using a burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
The equivalence point of the titration is the point of steepest inflection on the curve. This can be determined from the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).
-
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of a compound's purity.
Principle: A small amount of the solid sample is heated slowly in a capillary tube, and the temperature range over which the solid melts is observed.
Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Tap the closed end of the tube on a hard surface to compact the sample into the bottom of the tube. The sample height should be 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts and the entire sample is a clear liquid (the completion of melting).
-
The melting point is reported as this temperature range. A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.
-
Application in Drug Development: A Case Study of Wee1 Kinase Inhibitors
Substituted phenylpyridines are a prominent scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. A pertinent example is the development of inhibitors for Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.
The Wee1 Signaling Pathway
Many cancer cells have a defective G1 checkpoint (often due to p53 mutations) and therefore rely heavily on the G2/M checkpoint to arrest the cell cycle and repair DNA damage before entering mitosis. Wee1 kinase plays a crucial role in this checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). This inactivation prevents the cell from prematurely entering mitosis, allowing time for DNA repair. Inhibiting Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis, which leads to mitotic catastrophe and cell death.
Caption: The G2/M checkpoint pathway and the mechanism of Wee1 inhibitors.
Structure-Activity Relationships and Physicochemical Properties
The development of potent and selective Wee1 inhibitors often involves the synthesis and evaluation of libraries of substituted phenylpyridine derivatives. The structure-activity relationship (SAR) studies for these compounds reveal the critical role of physicochemical properties:
-
Lipophilicity (logP): A balanced logP is essential. While sufficient lipophilicity is required for cell membrane permeability to reach the intracellular target, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. SAR studies often explore how different substituents on the phenyl and pyridine rings modulate logP to achieve an optimal balance.
-
Solubility: Poor aqueous solubility is a common challenge in drug development. For Wee1 inhibitors, improving solubility is crucial for achieving adequate drug concentrations at the target site and for formulation development. The introduction of polar functional groups or solubilizing moieties is a common strategy to enhance the solubility of the phenylpyridine core.
-
pKa: The basicity of the pyridine nitrogen can be modulated by substituents. The pKa of the compound influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with the target protein.
By systematically modifying the substituents on the phenylpyridine scaffold and measuring the resulting changes in physicochemical properties and biological activity, medicinal chemists can optimize these molecules to develop effective and safe drug candidates.
Conclusion
Substituted phenylpyridines are a versatile class of compounds with tunable physicochemical properties that make them attractive scaffolds for drug discovery and other applications. Understanding and optimizing properties such as solubility, lipophilicity, and pKa are fundamental to the successful development of new therapeutic agents. This guide has provided an overview of these key properties, detailed standard experimental protocols for their determination, and illustrated their importance in the context of developing Wee1 kinase inhibitors. As research in this area continues, the systematic characterization of the physicochemical properties of novel substituted phenylpyridines will remain a cornerstone of rational drug design.
References
- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 3. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 4. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [mdpi.com]
The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, owing to its presence in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring is a powerful tool for fine-tuning a molecule's physicochemical properties, such as basicity and reactivity, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the electronic effects of substituents on the pyridine ring, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in rational drug design and development.
Quantitative Analysis of Substituent Electronic Effects
The electronic influence of a substituent on the pyridine ring can be quantitatively described by several parameters, primarily Hammett constants, pKa values, and NMR chemical shifts. These parameters provide a numerical basis for understanding and predicting how a substituent will modulate the electron density and, consequently, the chemical behavior of the pyridine moiety.
Hammett Substituent Constants (σ)
The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position, relative to hydrogen. A positive σ value indicates an electron-withdrawing group (EWG), which decreases electron density on the ring, while a negative σ value signifies an electron-donating group (EDG), which increases electron density.
Table 1: Hammett Substituent Constants (σ) for Common Substituents [1][2][3][4]
| Substituent | σm | σp | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -N(CH₃)₂ | -0.15 | -0.83 | Strong Electron-Donating |
| -OH | 0.10 | -0.37 | Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | 0.34 | 0.05 | Weak Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -Br | 0.39 | 0.23 | Electron-Withdrawing |
| -I | 0.35 | 0.18 | Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |
| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |
| -CF₃ | 0.44 | 0.57 | Strong Electron-Withdrawing |
| -COCH₃ | 0.38 | 0.50 | Electron-Withdrawing |
| -COOH | 0.33 | 0.45 | Electron-Withdrawing |
Acidity Constant (pKa) of Substituted Pyridinium Ions
The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. This is quantified by the pKa of the corresponding pyridinium ion. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa value. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering it less basic and leading to a lower pKa value.[5][6]
Table 2: pKa Values of Monosubstituted Pyridinium Ions in Water [6][7][8][9][10][11][12][13][14][15][16][17][18]
| Substituent Position | Substituent | pKa |
| 4 | -N(CH₃)₂ | 9.70 |
| 4 | -NH₂ | 9.17 |
| 4 | -CH₃ | 6.03 |
| 4 | -OCH₃ | 6.58 |
| 3 | -CH₃ | 5.68 |
| - | Unsubstituted | 5.23 |
| 3 | -OCH₃ | 4.88 |
| 2 | -CH₃ | 5.97 |
| 3 | -Cl | 2.84 |
| 4 | -Cl | 3.83 |
| 2 | -Cl | 0.72 |
| 4 | -CN | 1.90 |
| 3 | -CN | 1.45 |
| 4 | -NO₂ | 1.61 |
| 3 | -NO₂ | 0.81 |
| 2 | -NO₂ | -0.26 |
Nuclear Magnetic Resonance (NMR) Chemical Shifts
¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the pyridine ring. The chemical shifts of the ring protons and carbons are directly influenced by the electron density at their respective positions. Electron-donating groups cause an upfield shift (lower ppm) of the signals of the ortho and para protons and carbons, while electron-withdrawing groups lead to a downfield shift (higher ppm).
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) of Monosubstituted Pyridines in CDCl₃ [5][19][20][21][22][23] (Relative to Pyridine: C2/6 = 150.0, C3/5 = 123.9, C4 = 136.2 ppm)
| Substituent Position | Substituent | C2 | C3 | C4 | C5 | C6 |
| 4 | -N(CH₃)₂ | 151.0 | 106.5 | 154.0 | 106.5 | 151.0 |
| 4 | -CH₃ | 149.5 | 124.5 | 147.0 | 124.5 | 149.5 |
| 3 | -CH₃ | 150.5 | 133.0 | 136.5 | 123.5 | 147.5 |
| 2 | -CH₃ | 159.0 | 123.0 | 136.0 | 121.5 | 149.0 |
| 4 | -Cl | 150.5 | 125.0 | 144.0 | 125.0 | 150.5 |
| 3 | -Cl | 148.0 | 130.5 | 136.0 | 124.0 | 150.0 |
| 2 | -Cl | 152.5 | 124.5 | 139.0 | 123.0 | 149.5 |
| 4 | -CN | 150.5 | 126.0 | 120.5 | 126.0 | 150.5 |
| 3 | -CN | 152.0 | 110.0 | 140.0 | 124.0 | 153.0 |
| 4 | -NO₂ | 150.5 | 124.5 | 145.5 | 124.5 | 150.5 |
| 3 | -NO₂ | 147.0 | 131.0 | 145.0 | 121.0 | 154.0 |
Table 4: ¹H NMR Chemical Shifts (δ, ppm) of Monosubstituted Pyridines in CDCl₃ [24][25][26] (Relative to Pyridine: H2/6 = 8.60, H3/5 = 7.25, H4 = 7.64 ppm)
| Substituent Position | Substituent | H2 | H3 | H4 | H5 | H6 |
| 4 | -N(CH₃)₂ | 8.10 | 6.35 | - | 6.35 | 8.10 |
| 4 | -CH₃ | 8.45 | 7.10 | - | 7.10 | 8.45 |
| 3 | -CH₃ | 8.40 | - | 7.50 | 7.15 | 8.45 |
| 2 | -CH₃ | - | 7.10 | 7.55 | 7.05 | 8.50 |
| 4 | -Cl | 8.50 | 7.25 | - | 7.25 | 8.50 |
| 3 | -Cl | 8.55 | - | 7.70 | 7.30 | 8.50 |
| 2 | -Cl | - | 7.30 | 7.75 | 7.20 | 8.55 |
| 4 | -CN | 8.70 | 7.45 | - | 7.45 | 8.70 |
| 3 | -CN | 8.85 | - | 7.90 | 7.50 | 8.80 |
| 4 | -NO₂ | 8.75 | 7.55 | - | 7.55 | 8.75 |
| 3 | -NO₂ | 9.05 | - | 8.15 | 7.55 | 8.85 |
Inductive and Resonance Effects
The electronic effects of substituents can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups have a positive inductive effect (+I), pushing electron density towards the ring.[27]
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the pyridine ring. It is only operative for substituents in the ortho and para positions. Electron-donating groups with lone pairs (e.g., -NH₂, -OH, -OR) exert a positive resonance effect (+R), donating electron density into the ring through resonance. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) exhibit a negative resonance effect (-R), withdrawing electron density from the ring.
The interplay of these two effects determines the overall electronic character of the substituent and its impact on the pyridine ring's properties.
Experimental Protocols
Accurate determination of the electronic parameters of substituted pyridines is crucial for quantitative structure-activity relationship (QSAR) studies. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the substituted pyridine with a standardized acid or base, while monitoring the pH.
Materials:
-
pH meter with a combination glass electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Standardized 0.1 M HCl or NaOH solution
-
Deionized water
-
Substituted pyridine sample (approx. 0.1 mmol)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh the substituted pyridine sample and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Begin the titration by adding the standardized titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10][19][20][24]
Kinetic Study of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of substituted pyridines towards nucleophiles can be assessed by monitoring the rate of an SNAr reaction.
Materials:
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Substituted 2-halopyridine (e.g., 2-chloro-5-nitropyridine)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., methanol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the substituted 2-halopyridine and the nucleophile of known concentrations in the chosen solvent.
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product.
-
Equilibrate the reactant solutions and the spectrophotometer to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of the substituted pyridine and a large excess of the nucleophile to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at λmax as a function of time.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k₂) is obtained by dividing k_obs by the concentration of the nucleophile.
Application in Drug Discovery
The principles of substituent electronic effects are routinely applied in drug discovery to optimize the properties of lead compounds. For instance, modulating the pKa of a pyridine-containing drug can influence its absorption, distribution, metabolism, and excretion (ADME) profile. A drug's charge state at physiological pH (around 7.4) affects its ability to cross cell membranes and interact with its biological target. By strategically introducing electron-donating or electron-withdrawing groups, medicinal chemists can fine-tune the pKa to achieve the desired balance of solubility, permeability, and target engagement.
Furthermore, understanding the electronic effects on the pyridine ring is crucial for predicting and controlling metabolic pathways. Electron-rich pyridines may be more susceptible to oxidation by cytochrome P450 enzymes, while electron-deficient pyridines might undergo different metabolic transformations.
References
- 1. global.oup.com [global.oup.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. web.viu.ca [web.viu.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scribd.com [scribd.com]
- 7. studylib.net [studylib.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. scribd.com [scribd.com]
- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. semanticscholar.org [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. NMR chemical shift prediction of pyridines [stenutz.eu]
- 24. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 25. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 26. par.nsf.gov [par.nsf.gov]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes & Protocol: Suzuki-Miyaura Coupling with 2,6-dichloro-4-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical discovery.[1][2][3] Substituted pyridines are a common motif in many biologically active molecules.[1] 2,6-dichloro-4-phenylpyridine serves as a versatile building block, allowing for the introduction of diverse substituents at the 2- and 6-positions. However, the C-Cl bonds in dichloropyridines present a challenge due to their lower reactivity compared to C-Br or C-I bonds, often necessitating robust catalytic systems and carefully optimized conditions to achieve high yields.[4][5]
This document provides a detailed protocol for the mono-arylation of this compound via a Suzuki-Miyaura coupling, along with comparative data on various catalytic systems and troubleshooting guidance. The inherent symmetry of the starting material means the initial coupling can occur at either the C2 or C6 position, with the primary challenge being the selective control between mono- and di-substitution.
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: The aryl group from the activated organoboron reagent (boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[2][3]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Data: Catalytic Systems
Achieving high yields and selectivity with chloropyridines requires careful selection of the catalyst, ligand, base, and solvent. Modern, electron-rich, and bulky phosphine ligands are often employed to facilitate the challenging oxidative addition of the C-Cl bond.[5] The following table summarizes various conditions reported for Suzuki-Miyaura couplings on dichloropyridines and related substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Substrate Class | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O | 100 | 2,6-Dichloropyridine | N/A (General) | [4] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 71-83 | [7] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | THF | 90 | 2,6-Dichloroquinoxaline | 23-97 | [8] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 70-80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good | [9] |
| Pd₂(dba)₃ / Ligand | Various | Various | Dioxane | 110 | 2-Pyridyl Nucleophiles | Good-Excellent | [10] |
Experimental Protocol: Mono-Arylation
This protocol provides a general procedure for the selective mono-arylation of this compound with a generic arylboronic acid. Stoichiometric control of the boronic acid is crucial for favoring mono-substitution.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid (1.1 equivalents), and K₃PO₄ (2.0 equivalents).[4]
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small portion of the degassed toluene.
-
Assembly: Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Degassing: Thoroughly degas the complete reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 100 °C. Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the starting material and the formation of the mono-coupled product (typically 4-24 hours).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Logical Relationship: Product Selectivity
The reaction can be controlled to favor either mono- or di-substituted products through careful manipulation of the reaction conditions, primarily the stoichiometry of the coupling partners.
Caption: Reaction pathway for mono- and di-arylation.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently degassed system (catalyst poisoning by O₂). 3. Low reactivity of C-Cl bond. 4. Poor quality of reagents (boronic acid, base). | 1. Use a more active catalyst system (e.g., a pre-formed palladacycle or a different ligand like XPhos or RuPhos). 2. Ensure thorough degassing of solvents and the reaction vessel. 3. Increase reaction temperature or time. 4. Use fresh, high-purity reagents. |
| Formation of Di-substituted Product | 1. Excess of boronic acid. 2. Reaction run for too long or at too high a temperature. | 1. Reduce the equivalents of boronic acid to 1.0-1.05. 2. Carefully monitor the reaction and stop it once the starting material is consumed and mono-product is maximized. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Instability of the boronic acid under basic conditions. | 1. Use anhydrous solvents and ensure the base is dry. 2. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[11] 3. Switch to a milder base like K₂CO₃ or KF.[3] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Ensure the reaction is maintained under a strictly inert atmosphere. 2. Add a small amount of a reducing agent or ensure phosphine ligands are present to reduce the Pd(II) source.[11] |
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Sonogashira Coupling of 2,6-dichloro-4-phenylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base.[1][2][3] The resulting alkynyl-substituted pyridines are valuable intermediates in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. This document provides detailed protocols and optimized conditions for the Sonogashira coupling of 2,6-dichloro-4-phenylpyridine with terminal alkynes. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, successful coupling can be achieved with the appropriate choice of catalyst system and reaction conditions.[4][5]
Key Reaction Parameters and Optimization
Successful Sonogashira coupling of this compound requires careful optimization of several key parameters to overcome the lower reactivity of the C-Cl bonds.
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[1][2] For less reactive aryl chlorides, more active catalyst systems are often necessary. This can involve the use of specific phosphine ligands that promote the oxidative addition step. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and palladium acetate (Pd(OAc)₂), often combined with ligands like triphenylphosphine (PPh₃) or more sterically demanding and electron-rich phosphines.[5][6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[1][2] While essential for many Sonogashira reactions, care must be taken to minimize the homocoupling of the alkyne (Glaser coupling), which is also promoted by copper salts.[5]
-
Base: An amine base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine, is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[1][2][4]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions.[1][3] Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[1][5]
-
Temperature: Due to the lower reactivity of aryl chlorides, higher reaction temperatures (typically in the range of 80-120 °C) are often required to achieve a reasonable reaction rate and yield.[1][5][7]
Data Presentation: Optimized Reaction Conditions
The following table summarizes representative conditions for the Sonogashira coupling of dichloropyridine derivatives, which can be adapted for this compound.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | PPh₃ (4 mol%) | Xantphos (4 mol%) |
| Copper Co-catalyst | CuI (5 mol%) | CuI (5 mol%) | CuI (5 mol%) |
| Base | Triethylamine (Et₃N) | Piperidine | Cesium Carbonate (Cs₂CO₃) |
| Solvent | DMF | THF | Toluene |
| Temperature | 100 °C | 80 °C | 110 °C |
| Alkyne (Equivalents) | 1.2 (for mono-alkynylation) | 2.5 (for di-alkynylation) | 1.2 (for mono-alkynylation) |
Experimental Protocols
Protocol 1: Mono-alkynylation of this compound
This protocol is designed for the selective substitution of one chlorine atom on the this compound ring.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.[1]
-
Add anhydrous DMF, followed by triethylamine.[1]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne to the reaction mixture.[1]
-
Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the substitution of both chlorine atoms on the this compound ring.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (4.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[1]
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (2.5 equivalents) to the reaction mixture.[1]
-
Heat the reaction to a temperature between 100-120 °C and monitor its progress by TLC.[1]
-
Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction enables the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The 2,6-diaminopyridine scaffold, in particular, is a privileged structure found in numerous therapeutic agents.
This document provides detailed application notes and protocols for the selective mono- and di-amination of 2,6-dichloro-4-phenylpyridine, a versatile substrate for the synthesis of functionalized pyridine derivatives. While direct literature on this specific substrate is limited, the protocols and data presented herein are based on well-established procedures for structurally similar dihalopyridines and serve as a robust guide for reaction optimization and execution.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the pyridine substrate with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to one of the C-Cl bonds of the pyridine ring, forming a Pd(II) intermediate. The chlorine atom at the 2-position is generally more reactive than the one at the 6-position due to electronic effects from the pyridine nitrogen.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated pyridine product and regenerating the active Pd(0) catalyst.
By carefully controlling the reaction conditions—including the choice of catalyst, ligand, base, solvent, temperature, and stoichiometry—it is possible to achieve either selective mono-amination or complete di-amination of the this compound core.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 2,6-dihalopyridines. These serve as a starting point for the optimization of reactions with this compound.
Table 1: Selective Mono-amination of 2,6-Dihalopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | 12-18 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 70-80 |
| 4 | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2.0) | Dioxane | 100 | 18 | 85-95 |
Table 2: Di-amination of 2,6-Dihalopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (2.2 equiv) | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (2.4) | Toluene | 110 | 24 | 80-90[1] |
| 2 | Morpholine (2.5 equiv) | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | Dioxane | 110 | 24-36 | 75-85 |
| 3 | n-Butylamine (2.5 equiv) | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3.0) | Toluene | 110 | 24 | 65-75 |
| 4 | Benzylamine (2.2 equiv) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2.4) | Dioxane | 110 | 24 | 80-90 |
Experimental Protocols
Protocol 1: Selective Mono-amination of this compound with Aniline
This protocol is designed to favor the formation of 2-anilino-6-chloro-4-phenylpyridine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.2 equivalents).
-
Add this compound (1.0 equivalent) to the flask.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate.
-
Add aniline (1.1 equivalents) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired mono-aminated product.
Protocol 2: Di-amination of this compound with Morpholine
This protocol is designed to achieve the di-substituted product, 2,6-dimorpholino-4-phenylpyridine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Dioxane
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and LiHMDS (2.5 equivalents) to a dry Schlenk flask.
-
Add this compound (1.0 equivalent) to the flask.
-
Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate.
-
Add morpholine (2.5 equivalents) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-36 hours for completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the di-aminated product.
Visualizations
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a novel class of potential kinase inhibitors based on a 2,4,6-trisubstituted pyridine scaffold, starting from the versatile building block, 2,6-dichloro-4-phenylpyridine. The synthetic strategy involves a sequential functionalization of the pyridine core, leveraging nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to introduce diverse functionalities. This methodology allows for the creation of a library of compounds for screening against various kinase targets. This note includes detailed experimental procedures, a summary of the relevant signaling pathways, and representative biological activity data for analogous compounds.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors. The 2,4,6-trisubstituted pyridine motif, in particular, offers a versatile platform for optimizing potency and selectivity by modifying the substituents at these three positions.
This compound is an ideal starting material for the synthesis of such kinase inhibitors. The two chlorine atoms at the 2- and 6-positions are amenable to sequential substitution reactions, allowing for the controlled introduction of various chemical moieties. The phenyl group at the 4-position provides a foundational structural element that can be further modified if desired. This application note focuses on a two-step synthetic approach to generate a library of 2-amino-4-phenyl-6-substituted-pyridine derivatives as potential kinase inhibitors.
Signaling Pathway: VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, cornerstones of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Synthetic Workflow
The general synthetic strategy for the preparation of 2-amino-4-phenyl-6-substituted-pyridine kinase inhibitors from this compound is a two-step process. The first step involves a regioselective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with a primary or secondary amine. The second step is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups at the remaining chlorine position.
The Versatility of 2,6-dichloro-4-phenylpyridine in Medicinal Chemistry: A Gateway to Novel Therapeutics
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. The heterocyclic compound 2,6-dichloro-4-phenylpyridine has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the two reactive chlorine atoms flanking a central phenyl-substituted pyridine core, provide a robust scaffold for the development of a diverse range of biologically active molecules. This application note delves into the significant applications of this compound, with a focus on its role in the synthesis of potent kinase inhibitors for oncology and its potential in the development of neuroprotective agents.
A Privileged Scaffold for Kinase Inhibitors
The this compound moiety serves as a foundational structure in the design of targeted anticancer therapies, most notably as kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to selectively functionalize the 2- and 6-positions of the pyridine ring allows for the precise tuning of molecular properties to achieve high potency and selectivity for specific kinase targets.
Derivatives of this compound have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1] By inhibiting CDKs, these compounds can arrest the uncontrolled proliferation of cancer cells. For instance, various pyrazolo[3,4-b]pyridine derivatives, structurally related to compounds derivable from this compound, have demonstrated potent inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[2]
The general synthetic strategy involves the sequential displacement of the chlorine atoms via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This modular approach enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.
Quantitative Data on Related Pyridine-Based Kinase Inhibitors
To illustrate the potential of this scaffold, the following table summarizes the in vitro activity of various pyridine derivatives against cancer cell lines and specific kinase targets. While not all are direct derivatives of this compound, they highlight the therapeutic promise of this compound class.
| Compound Class | Target Cell Line / Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 9a | Hela (Cervical Cancer) | 2.59 | [2] |
| Pyrazolo[3,4-b]pyridine Derivative 14g | HCT-116 (Colon Cancer) | 1.98 | [2] |
| Pyrazolo[3,4-b]pyridine Derivative 9a | CDK9 | 0.262 | [2] |
| Pyrazolo[3,4-b]pyridine Derivative 14g | CDK2 | 0.460 | [2] |
| 2-Amino-4,6-diphenylnicotinonitrile 1 | A549 (Lung Cancer) | 10 nM | [3] |
| 2-Amino-4,6-diphenylnicotinonitrile 1 | HT-29 (Colon Cancer) | 0.33 nM | [3] |
| 2-Amino-4,6-diphenylnicotinonitrile 1 | SMMC-7721 (Liver Cancer) | 0.25 nM | [3] |
| Pteridine-7(8H)-one Derivative L2 | CDK4 | 16.7 nM | [4] |
| Pteridine-7(8H)-one Derivative L2 | CDK6 | 30.5 nM | [4] |
Exploring Neuroprotective Potential
Beyond oncology, the this compound scaffold is being explored for its potential in developing neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] The rationale behind this application lies in the ability of pyridine-containing compounds to modulate various biological targets implicated in neuronal cell death, including oxidative stress and kinase signaling pathways. While direct evidence for this compound derivatives as neuroprotective agents is still emerging, the structural motif is present in compounds that have shown promise in preclinical studies.
Experimental Protocols
The key to unlocking the therapeutic potential of this compound lies in its versatile functionalization. Below are detailed protocols for key synthetic transformations.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 2-Amino-6-chloro-4-phenylpyridine Derivatives
This protocol describes a general procedure for the monosubstitution of this compound with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-chloro-4-phenylpyridine derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a method for the palladium-catalyzed amination of the remaining chloro-substituent.
Materials:
-
2-Amino-6-chloro-4-phenylpyridine derivative (from Protocol 1)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other suitable reaction vessel for air-sensitive reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the 2-amino-6-chloro-4-phenylpyridine derivative (1.0 eq), palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Mechanism of Action
The development of effective therapeutic agents requires a deep understanding of their mechanism of action at a molecular level. The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound in medicinal chemistry.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a straightforward and adaptable platform for the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors for cancer treatment is well-documented, with derivatives showing potent activity against key cell cycle regulators. The exploration of its derivatives for neuroprotective applications further underscores the broad therapeutic potential of this chemical entity. The synthetic protocols provided herein offer a foundation for researchers to further explore the chemical space around this versatile core, paving the way for the discovery of next-generation medicines.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease | MDPI [mdpi.com]
- 6. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,4,6-Trisubstituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-trisubstituted pyridines, a core structural motif in numerous pharmaceuticals and functional materials. The following sections outline established synthetic methodologies, present quantitative data for various substituted products, and provide step-by-step experimental procedures.
Introduction
2,4,6-Trisubstituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The development of efficient and versatile synthetic routes to access these molecules is crucial for advancing drug discovery and materials development. This note details several key synthetic strategies, including the Kröhnke Pyridine Synthesis, one-pot multicomponent reactions, and microwave-assisted methods.
Synthetic Methodologies
Several reliable methods exist for the synthesis of 2,4,6-trisubstituted pyridines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1. Kröhnke Pyridine Synthesis: This classical method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2][3] The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield the desired pyridine.[2][3]
2. One-Pot Multicomponent Reactions: These reactions offer an efficient and atom-economical approach by combining multiple starting materials in a single step. A common variant involves the condensation of an acetophenone derivative (two equivalents), a benzaldehyde derivative (one equivalent), and a nitrogen source like ammonium acetate.[4][5] This approach is often catalyzed by Lewis acids or transition metals and can be performed under solvent-free or microwave-assisted conditions.[5][6]
3. Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 2,4,6-trisubstituted pyridines.[6][7] This technique is applicable to both Kröhnke and one-pot multicomponent reactions.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 2,4,6-trisubstituted pyridines using the methodologies described above.
Table 1: Kröhnke Pyridine Synthesis of 2,4,6-Triarylpyridines [2]
| Entry | α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| 1 | N-Phenacylpyridinium bromide | Chalcone | 2,4,6-Triphenylpyridine | High |
Note: Specific yield was not provided in the source, but it is described as "high-yielding".
Table 2: One-Pot Synthesis of 2,4,6-Triarylpyridines under Solvent-Free Conditions [4][5]
| Entry | Acetophenone Derivative (Ar) | Benzaldehyde Derivative (Ar') | Catalyst | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | CoCl₂·6H₂O | 90 |
| 2 | 4-Methylacetophenone | Benzaldehyde | None | 97 |
| 3 | 4-Chloroacetophenone | Benzaldehyde | None | 94 |
| 4 | 4-Methoxyacetophenone | Benzaldehyde | None | 94 |
| 5 | Acetophenone | 4-Chlorobenzaldehyde | None | 97 |
| 6 | Acetophenone | 4-Methoxybenzaldehyde | None | 97 |
| 7 | Acetophenone | 4-Nitrobenzaldehyde | None | 93 |
Table 3: Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines [8]
| Entry | Benzyl Alcohol Derivative | Acetophenone Derivative | Product | Yield (%) |
| 1 | Benzyl alcohol | Acetophenone | 2,4,6-Triphenylpyridine | Good to Excellent |
| 2 | 3-Nitrobenzyl alcohol | Acetophenone | 4-(3-Nitrophenyl)-2,6-diphenylpyridine | Good to Excellent |
| 3 | Benzyl alcohol | 4,4'-Dimethylacetophenone | 2,6-di(p-tolyl)-4-phenylpyridine | Good to Excellent |
Note: The source indicates "good to excellent yields" and provides detailed characterization data but not specific percentage yields for all examples in a tabular format.
Experimental Protocols
Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine [2]
Materials:
-
N-Phenacylpyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Protocol 2: One-Pot, Solvent-Free Synthesis of 2,4,6-Triarylpyridines using a Cobalt Catalyst [5]
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Substituted aryl aldehyde (1.0 mmol)
-
Ammonium acetate
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.5 mol%)
Procedure:
-
In a reaction vessel, thoroughly mix the substituted acetophenone, substituted aryl aldehyde, ammonium acetate, and CoCl₂·6H₂O.
-
Heat the solvent-free mixture at 110 °C for 4 hours. The reaction mixture will melt and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Treat the solid residue with water and break it up.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Protocol 3: Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines using a PET@UiO-66 Vial [8]
Materials:
-
Benzyl alcohol derivative (1.0 equiv)
-
Acetophenone derivative (2.0 equiv)
-
Ammonium acetate (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP) (1.2 equiv)
-
PET@UiO-66 vial (as catalyst and reaction vessel)
-
Ethyl acetate
Procedure:
-
In a dry PET@UiO-66 vial, add the benzyl alcohol derivative, acetophenone derivative, ammonium acetate, and TBHP.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Purify the product by recrystallization.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Kröhnke Pyridine Synthesis Pathway.
Caption: One-Pot Multicomponent Synthesis Pathway.
Caption: General Experimental Workflow.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-assisted solution-phase parallel synthesis of 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. Specifically, 2,4,6-trisubstituted pyridines are key pharmacophores in a variety of targeted therapies, most notably in the development of protein kinase inhibitors for oncology. 2,6-Dichloro-4-phenylpyridine is a versatile starting material for the synthesis of such compounds. The two chlorine atoms at the 2- and 6-positions are amenable to sequential or symmetrical substitution via cross-coupling reactions, allowing for the construction of diverse molecular libraries.
This document provides detailed protocols for the functionalization of this compound to generate advanced pharmaceutical intermediates. The primary focus is on the synthesis of 2,6-diamino-4-phenylpyridine derivatives, a common structural motif in potent kinase inhibitors that target signaling pathways frequently dysregulated in cancer.
Core Synthetic Strategies
The primary route for elaborating the this compound scaffold involves the substitution of the chloro groups. Due to the electron-deficient nature of the pyridine ring, these positions are activated for nucleophilic aromatic substitution (SNAr) and are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the efficient formation of carbon-nitrogen bonds, introducing a variety of amine-containing moieties that can serve as key binding elements in the final active pharmaceutical ingredient (API).
The symmetrical nature of the starting material simplifies the initial functionalization, as mono-substitution at either the 2- or 6-position yields the same product. Subsequent substitution can then be carried out, often under different reaction conditions, to generate unsymmetrical 2,6-disubstituted pyridines if desired.
Experimental Protocols
Protocol 1: Symmetrical Diamination via Buchwald-Hartwig Cross-Coupling
This protocol describes the synthesis of a symmetrical N2,N6-diaryl-4-phenylpyridine-2,6-diamine, a core structure for certain classes of kinase inhibitors.
Reaction Scheme:
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dichloropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of dichloropyridines, versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The selective functionalization of dichloropyridines presents a synthetic challenge due to the presence of two reactive sites. This document outlines methodologies to control regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering detailed experimental procedures and comparative data to guide synthetic strategies.
Introduction to Cross-Coupling of Dichloropyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds.[1] For dichloropyridines, these reactions allow for the sequential and selective introduction of substituents, enabling the rapid diversification of the pyridine core.[2] The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step, which is typically rate-limiting.[3]
The key challenge in the functionalization of dichloropyridines lies in controlling the regioselectivity. The electronic properties of the pyridine ring generally render the C2 and C4 positions more susceptible to oxidative addition than other positions.[4] However, the choice of catalyst, ligand, base, and solvent can significantly influence which chlorine atom reacts, sometimes allowing for "unconventional" site-selectivity.[5]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[6]
Regioselectivity in Suzuki Coupling of Dichloropyridines:
-
2,4-Dichloropyridine : Typically, coupling occurs preferentially at the C4 position due to the higher electrophilicity of this site.[7] However, the use of specific ligands can invert this selectivity. For instance, diphosphine ligands like dppf favor C2 coupling, while bulky monophosphine ligands such as QPhos or N-heterocyclic carbene (NHC) ligands like IPr can promote C4-selective coupling.[5] Ligand-free "Jeffery" conditions have been shown to dramatically enhance C4-selectivity.[5]
-
2,5-Dichloropyridine : C2-arylation is often the predominant outcome due to electronic activation from the adjacent nitrogen atom.[8] Remarkably, C5-selectivity can be achieved under ligand-free Jeffery conditions.[5][8]
-
2,6-Dichloropyridine : As a symmetrical molecule, mono-substitution yields a single product, simplifying the initial functionalization.[6][9] The second coupling is more challenging due to the deactivating effect of the first introduced group.[10]
-
3,5-Dichloropyridine : Both chlorine atoms are at meta positions relative to the nitrogen, making them less activated towards oxidative addition compared to ortho or para positions.[4] Successful coupling often requires more forcing conditions or specialized catalyst systems.[10]
Quantitative Data for Suzuki-Miyaura Coupling
| Dichloropyridine Isomer | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product(s) | Yield (%) / Selectivity | Ref. |
| 2,4-Dichloropyridine | Pd₂(dba)₃ (1.5) | IPr (3.6) | K₃PO₄ | Dioxane | RT | 18 | 4-Methoxyphenylboronic acid | C4-Coupled | 85% (C4:C2 > 20:1) | [5] |
| 2,4-Dichloropyridine | PdCl₂ (2) | None | Na₂CO₃ | Toluene/H₂O | 100-120 | - | Arylboronic acid | C4-Coupled | High C4-selectivity | [11] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Arylboronic acid | C2-Coupled | - | [9] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2) | None | K₂CO₃ | NMP/H₂O | 100 | 24 | Phenylboronic acid | C5-Coupled | 51% (C5:C2 = 98:2) | [8] |
| 2,6-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80-120 | - | Boronic acid | Mono-coupled | Good to excellent | [6] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | Acetone/H₂O | 35 | 12 | Phenylboronic acid | C2-Coupled | 95% | [12] |
NMP: N-Methyl-2-pyrrolidone, dba: dibenzylideneacetone, IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Experimental Protocols for Suzuki-Miyaura Coupling
Protocol 2.1: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Controlled)
This protocol is adapted for C4-selective coupling using a bulky NHC ligand.[5]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and IPr ligand (0.036 mmol, 3.6 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloropyridine product.
Protocol 2.2: C5-Selective Suzuki Coupling of 2,5-Dichloropyridine (Ligand-Free Jeffery Conditions)
This protocol is for the unconventional C5-selective coupling.[5][8]
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), tetrabutylammonium bromide (NBu₄Br, 3.0 mmol, 3.0 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Add 10 mL of a degassed NMP/water mixture (e.g., 5:1) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours or longer.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[1][13] For dichloropyridines, this reaction provides access to a wide range of amino-substituted pyridines.
Regioselectivity in Buchwald-Hartwig Amination:
-
2,4-Dichloropyridine : There is a strong preference for amination at the C2 position.[14] This regioselectivity is robust and allows for the synthesis of 4-chloro-N-arylpyridin-2-amines, which can be further functionalized.[14]
-
2,6-Dichloropyridine : Mono-amination occurs readily at either of the equivalent C2 or C6 positions.[10] The introduction of the first amino group deactivates the ring, making the second amination more challenging.[10]
Quantitative Data for Buchwald-Hartwig Amination
| Dichloropyridine Isomer | Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) | Ref. |
| 2,4-Dichloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | Aniline | C2-aminated | 95 | [14] |
| 2,4-Dichloropyridine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | - | Various anilines | C2-aminated | 75-95 | [14] |
| 2,6-Dichloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 24 | Alkyl/Aryl amines | Mono-aminated | Good | [6] |
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocol for Buchwald-Hartwig Amination
Protocol 3.1: Regioselective C2-Amination of 2,4-Dichloropyridine
This protocol is adapted from a method for highly regioselective C2-amination.[14]
-
In a nitrogen-filled glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv.) and the desired aniline or heterocyclic amine (1.2 mmol, 1.2 equiv.).
-
Add 5 mL of anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-chloro-N-arylpyridin-2-amine.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[15][16] This reaction is valuable for introducing alkynyl moieties onto the pyridine ring.
Reactivity and Selectivity in Sonogashira Coupling:
The reactivity trend for halopyridines (I > Br > Cl) is also observed in this reaction.[6] Consequently, dichloropyridines are challenging substrates and often require more forcing conditions or highly active catalyst systems. In polyhalogenated pyridines, the reaction can be chemoselective, with the more reactive halogen (e.g., bromine over chlorine) reacting preferentially. For dichloropyridines, regioselectivity is influenced by the electronic activation of the C-Cl bonds.
Quantitative Data for Sonogashira Coupling
| Dichloropyridine Isomer | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Product | Yield (%) | Ref. |
| 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | Phenylacetylene | Mono-alkynylated at C3-Br | 85 | |
| 2,6-Dichloropyridine | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N/DMF | 80-100 | 12-24 | Terminal Alkyne | Mono-alkynylated | Moderate to Good | [6] |
Experimental Protocol for Sonogashira Coupling
Protocol 4.1: General Protocol for Mono-alkynylation of a Dichloropyridine
This is a general protocol that may require optimization for specific dichloropyridine isomers.
-
To a dry Schlenk flask, add the dichloropyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add 10 mL of a degassed solvent mixture, such as triethylamine (Et₃N) and DMF (1:1).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations of Workflows and Mechanisms
To aid in the conceptual understanding and practical execution of these reactions, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. thermofishersci.in [thermofishersci.in]
- 16. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Functionalization of Polyhalogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhalogenated pyridines are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize specific positions on the pyridine ring is crucial for the development of novel compounds with desired properties. This document provides detailed application notes and experimental protocols for the regioselective functionalization of polyhalogenated pyridines via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The regioselectivity of these transformations is primarily governed by the inherent electronic properties of the pyridine ring, the nature of the halogen substituents, and the judicious choice of catalyst, ligand, and reaction conditions. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. For polyhalogenated pyridines, positions ortho (C2, C6) and para (C4) to the nitrogen atom are often more activated towards oxidative addition. However, specific ligands and conditions can override these inherent tendencies to achieve functionalization at less activated positions.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of polyhalogenated pyridines, it allows for the selective introduction of aryl, heteroaryl, and alkyl groups.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions and yields for the regioselective Suzuki-Miyaura coupling of various polyhalogenated pyridines.
Table 1: Regioselective C4-Arylation of 2,4-Dichloropyrimidine [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 92 |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)pyrimidine | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 98 |
| 4 | 3-Thienylboronic acid | 2-Chloro-4-(thiophen-3-yl)pyrimidine | 85 |
Table 2: Regioselective C4-Arylation of 2,6-Dichloro-4-iodopyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 91 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 94 |
Table 3: Regioselective C2-Arylation of 2,3,5-Trichloropyridine [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 89 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(p-tolyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 95 |
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol 1.1: Microwave-Assisted C4-Arylation of 2,4-Dichloropyrimidine [1]
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Selective C4-Arylation of 2,6-Dichloro-4-iodopyridine [3]
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,6-dichloro-4-iodopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle and Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]
Application Note 2: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine ring.
Quantitative Data Summary: Buchwald-Hartwig Amination
Table 4: Regioselective C2-Amination of 2,4-Dichloropyridine [5]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 4-Chloro-N-phenylpyridin-2-amine | 95 |
| 2 | 4-Methoxyaniline | 4-Chloro-N-(4-methoxyphenyl)pyridin-2-amine | 92 |
| 3 | Morpholine | 4-(4-Chloropyridin-2-yl)morpholine | 88 |
| 4 | Benzylamine | N-Benzyl-4-chloropyridin-2-amine | 85 |
Table 5: Regioselective C4-Amination of 2-Bromo-4-iodopyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 91 |
| 2 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 87 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 110 | 84 |
Experimental Protocols: Buchwald-Hartwig Amination
Protocol 2.1: Regioselective C2-Amination of 2,4-Dichloropyridine [5]
-
In an oven-dried Schlenk flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 equiv), the desired amine (1.1 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2.2: Regioselective C4-Amination of 2-Bromo-4-iodopyridine
-
In a glovebox or under an inert atmosphere, charge a vial with 2-bromo-4-iodopyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 80 °C with stirring for 12-18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Generally accepted catalytic cycle for the Buchwald-Hartwig amination.[6]
Application Note 3: Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties onto the pyridine scaffold.
Quantitative Data Summary: Sonogashira Coupling
Table 6: Regioselective C4-Alkynylation of 2-Bromo-4-iodopyridine [7]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | 90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 88 |
Table 7: Regioselective Alkynylation of 3,5-Dibromo-2,6-dichloropyridine [8]
| Entry | Alkyne | Position of first coupling | Product | Yield (%) |
| 1 | Phenylacetylene | C2/C6 (Br) | 2,6-Bis(phenylethynyl)-3,5-dichloropyridine | 85 (dialkynylated) |
| 2 | 1-Hexyne | C2/C6 (Br) | 2,6-Bis(hex-1-yn-1-yl)-3,5-dichloropyridine | 82 (dialkynylated) |
Experimental Protocols: Sonogashira Coupling
Protocol 3.1: Regioselective C4-Alkynylation of 2-Bromo-4-iodopyridine [7]
-
To a dry Schlenk flask, add 2-bromo-4-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed THF or DMF, followed by the amine base (e.g., Et₃N or DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter through a pad of Celite and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for C-C Bond Formation with 2,6-dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for palladium-catalyzed carbon-carbon (C-C) bond formation reactions utilizing 2,6-dichloro-4-phenylpyridine as a key building block. The protocols focus on Suzuki-Miyaura, Sonogashira, Stille, and Negishi cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
The presence of two chloro-substituents on the pyridine ring presents a unique challenge due to the lower reactivity of C-Cl bonds compared to their bromo and iodo counterparts. Consequently, the selection of an appropriate catalyst system, particularly the choice of ligand, is critical for achieving high efficiency and yields.[1][2] These notes offer guidance on overcoming these challenges and successfully employing this versatile substrate in C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl and vinyl-aryl structures. For an unreactive substrate such as this compound, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[2][3]
Comparative Data for Suzuki-Miyaura Coupling of Dichloropyridines
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Phenylboronic acid (1.5) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 18 | >90 (with 2,6-dichloropyridine) | [1] |
| 2 | Heptyl boronic pinacol ester (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (excess) | Dioxane/H₂O (4:1) | 100 | 24 | 94 (di-alkylation of 2,6-dichloropyridine) | [3] |
| 3 | 4-Methoxyphenylboronic acid (1.2) | Pd(PEPPSI)(IPr) (3) | - | K₂CO₃ (2.0) | Dioxane | 60-100 | 12 | 70-85 (C4-selective coupling of 2,4-dichloropyridines) | [4] |
| 4 | Arylboronic acid (1.1) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good yields (with 5-(4-bromophenyl)-4,6-dichloropyrimidine) | [5] |
Experimental Protocol: Mono-arylation of this compound
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of unreactive aryl chlorides.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Reaction for 2,6-dichloro-4-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,6-dichloro-4-phenylpyridine. The content is structured to address specific experimental challenges and facilitate reaction optimization.
Troubleshooting Guides
This section offers solutions to common problems encountered during the Suzuki reaction of this compound, with a focus on improving yield, selectivity, and reproducibility.
Issue 1: Low to No Product Formation
-
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in very low or no yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in Suzuki couplings with this compound are common and often attributed to the low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[1] A systematic approach to troubleshooting is essential. Key areas to investigate include the catalyst system, base, and reaction temperature.
Troubleshooting Workflow for Low Yield:
Troubleshooting workflow for low-yield Suzuki coupling.
Issue 2: Formation of Side Products (Homocoupling and Protodehalogenation)
-
Question: My reaction is producing significant amounts of homocoupled boronic acid and/or protodehalogenated 2-chloro-4-phenylpyridine. How can these side reactions be minimized?
-
Answer: The formation of side products is a common challenge. Homocoupling of the boronic acid is often promoted by the presence of oxygen, while protodehalogenation (replacement of a chlorine atom with hydrogen) can compete with the desired cross-coupling if the transmetalation step is slow.[2][3]
Strategies to Minimize Side Products:
-
Degassing: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[3][4]
-
Catalyst Choice: Using a Pd(0) source or an efficient precatalyst system can reduce homocoupling.[3]
-
Base and Solvent: Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over the protodehalogenation pathway.[2]
-
Boronic Acid Derivatives: If protodeboronation (cleavage of the C-B bond) is suspected, consider using more stable boronic esters like pinacol esters.[4][5]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound a challenging substrate for Suzuki coupling?
-
A1: There are two primary reasons for this. First, the carbon-chlorine bonds are less reactive compared to carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Second, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
-
-
Q2: How do I choose the appropriate catalyst and ligand for this reaction?
-
A2: For challenging substrates like this compound, highly active catalyst systems are generally required.[3] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective as they can promote the difficult oxidative addition step and sterically shield the palladium center from inhibition by the pyridine nitrogen.[1][3] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[1]
-
-
Q3: What is the role of the base in the Suzuki reaction and which one should I choose?
-
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][6] For the Suzuki coupling of this compound, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3] The choice of base can significantly impact the reaction yield and may need to be screened for optimal results.[3]
-
-
Q4: Can I achieve selective mono-arylation at one of the chlorine positions?
-
A4: Achieving selective mono-arylation can be challenging but is possible through careful control of reaction conditions. Factors that can influence selectivity include the stoichiometry of the reagents, the choice of catalyst and ligand, the base, and the reaction temperature. For dichloropyridines, the reaction often occurs preferentially at the 2 and 6 positions.[7]
-
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Dichloropyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 2-4 | High activity for aryl chlorides.[1] |
| Pd₂(dba)₃ | XPhos | 1-3 | Effective for sterically hindered substrates.[3] |
| PdCl₂(dppf) | - | 3-5 | Good general catalyst, though may be less active. |
| PEPPSI-IPr | - | 2-4 | Highly active NHC-based catalyst.[8] |
Table 2: Common Bases and Solvents for Optimization
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | Toluene/Water (e.g., 10:1) | 100-110 | A robust and commonly used system.[1][3] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Often provides good results with challenging substrates. |
| K₂CO₃ | DMF/Water | 90-100 | A common and effective combination.[7] |
| NaOtBu | Toluene | 100 | A strong base, can be effective for amination as well.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene and degassed water (e.g., 10:1 v/v)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[1]
-
Add the palladium catalyst and ligand to the flask.
-
Add the degassed solvent system (e.g., toluene and water).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for the specified time (e.g., 4-24 hours).[1][3]
-
Monitor the reaction's progress by a suitable analytical technique such as TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by column chromatography on silica gel.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 2,6-dichloro-4-phenylpyridine
Welcome to the technical support center for the functionalization of 2,6-dichloro-4-phenylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides for common synthetic challenges and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
A1: The functionalization of this compound presents several key challenges rooted in the electronic properties of the pyridine ring. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] The nitrogen atom can also be protonated or coordinate to Lewis acids, further reducing reactivity.[1] The main challenges include:
-
Regioselectivity: While the C2 and C6 positions are initially equivalent, the introduction of a first substituent deactivates the ring, making the second substitution more difficult.[2] Achieving selective mono- versus di-substitution requires careful control of reaction conditions.
-
Reactivity of Chlorine: In palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, aryl chlorides are less reactive than the corresponding bromides or iodides.[3][4] This often necessitates more forcing conditions (higher temperatures, stronger bases, specialized catalysts) which can lead to side reactions.
-
Site Selectivity: Functionalizing the C3 or C5 positions (meta to the nitrogen) is particularly challenging due to the inherent electronic properties of the pyridine ring, which favor reactions at the C2, C4, and C6 positions.[5][6][7]
Q2: Which positions on the this compound ring are most reactive?
A2: The reactivity of the positions depends on the type of reaction:
-
Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[1][6][8] Nucleophiles will readily displace the chlorine atoms at these positions.
-
Palladium-Catalyzed Cross-Coupling: The C2 and C6 positions, bearing the chloro-substituents, are the sites for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.
-
C-H Functionalization: Direct C-H functionalization is challenging but can be directed. The pyridine nitrogen can act as a directing group in some transition-metal-catalyzed reactions, typically favoring functionalization at the C2 and C6 positions.[1] However, accessing the C3 and C5 positions often requires more advanced strategies like temporary dearomatization.[5][7]
Q3: Can I selectively perform a single substitution on the this compound ring?
A3: Yes, selective mono-substitution is achievable. Because the introduction of an electron-donating group (like an amine or alkoxy group) in the first substitution deactivates the ring towards subsequent nucleophilic attack, achieving mono-substitution is often straightforward.[2] Careful control over stoichiometry (using ~1 equivalent of the nucleophile or coupling partner) and reaction conditions (lower temperature, shorter reaction time) can favor the mono-substituted product.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Problem: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Starting Material | Use a solvent system known to solubilize aromatic compounds, such as toluene, DMF, or a mixture like dioxane/water.[9][10] Consider functionalizing the starting material to enhance solubility if possible.[9] |
| Inactive Catalyst | Use a fresh bottle of palladium catalyst; Pd(0) sources like Pd₂(dba)₃ can degrade over time.[4] Employ pre-catalysts (e.g., SPhosPdG2, XPhosPdG2) for more reliable generation of the active Pd(0) species.[4][10] Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to accelerate the slow oxidative addition step with aryl chlorides.[4][10] |
| Ineffective Base | The choice of base can be empirical. Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] For anhydrous couplings with K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can be beneficial.[10] Ensure the base is finely ground to improve reproducibility.[10] |
| Protodeboronation of Boronic Acid | This side reaction degrades the boronic acid.[9] Use milder reaction conditions (lower temperature). Consider converting the boronic acid to a more stable derivative like a BPin or MIDA boronate ester.[4] |
| Dehalogenation of Starting Material | This side reaction replaces the chlorine with hydrogen. It can be caused by impurities or catalyst decomposition. Ensure the reaction is properly degassed to remove oxygen.[4] |
Guide 2: Sonogashira Coupling
Problem: Reaction fails or gives low yields.
| Possible Cause | Troubleshooting Steps |
| Catalyst System Inactivity | Aryl chlorides are the least reactive halides for Sonogashira coupling (reactivity: I > OTf > Br > Cl).[3] Higher temperatures may be required, which can lead to side reactions.[3] Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst.[11][12] Use a reliable palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI.[13] |
| Incorrect Base/Solvent | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial.[13] The base can sometimes serve as the solvent, or a co-solvent like THF or DMF can be used.[3] |
| Homocoupling of Alkyne (Glaser coupling) | This side reaction can be prevalent. Ensure the reaction is run under an inert atmosphere (argon or nitrogen) to minimize oxygen, which promotes homocoupling. |
| Slow Reaction Rate | Increase the temperature, but monitor for decomposition. Reactions can be run from room temperature up to 100 °C depending on substrate reactivity.[13] Consider using more advanced catalyst systems, such as those with N-heterocyclic carbene (NHC) ligands, which can improve efficiency.[14] |
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Problem: Poor conversion or formation of side products.
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Nucleophile | The nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. If using a weak nucleophile, consider converting it to a more reactive form (e.g., using a strong base to deprotonate an alcohol or amine). |
| Second Substitution is Difficult | The introduction of the first electron-donating group deactivates the ring, making the second substitution challenging.[2] To achieve di-substitution, use more forcing conditions: higher temperatures (microwave irradiation can be effective), stronger nucleophiles, and a larger excess of the nucleophile.[2] |
| Solvent Effects | The choice of solvent can influence regioselectivity, especially on substituted dichloropyridines. For alkoxide substitutions on 3-substituted 2,6-dichloropyridines, non-polar, aprotic solvents can favor substitution ortho to the substituent.[15] |
| Leaving Group Ability | While chlorine is a viable leaving group for SNAr, fluorine is significantly more reactive (F > Cl > Br > I).[16] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[16] If feasible, using the analogous 2,6-difluoro-4-phenylpyridine would result in a much faster reaction. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is adapted from general procedures for the coupling of aryl halides with terminal alkynes.[3][13]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03-0.05 eq), and copper(I) iodide (CuI) (0.025-0.05 eq).[3][13]
-
Reagent Addition: Add an anhydrous, deoxygenated solvent such as THF or DMF, followed by an amine base (e.g., diisopropylamine or triethylamine, 2.0-7.0 eq).[3][13]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.[3][13]
-
Reaction: Stir the reaction at room temperature or heat to 60-100 °C, depending on the reactivity of the alkyne.[3][13] Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or Et₂O) and quench with a saturated aqueous solution of ammonium chloride.[3][13]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol is a representative example for the amination of a dichloropyridine.[2]
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq for mono-amination; >2.0 eq for di-amination).
-
Solvent: Add a suitable solvent such as n-butanol or DMF.
-
Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., at 150-200 °C) for a specified time (e.g., 30-60 minutes). Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. analytik.news [analytik.news]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of Dichloropyridines
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to improve yields and control selectivity in cross-coupling reactions involving dichloropyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with dichloropyridines?
The main challenge is achieving regioselectivity. Dichloropyridines possess two chlorine atoms at different positions, and their reactivity is influenced by the electronic effects of the pyridine nitrogen and steric hindrance. This often leads to mixtures of mono- and di-substituted products, as well as isomeric mono-substituted products. For instance, in 2,4-dichloropyridine, the chlorine at the 4-position is generally more reactive in Suzuki-Miyaura cross-coupling reactions.
Q2: How can I control which chlorine atom reacts in a dichloropyridine?
Controlling regioselectivity is crucial and can be achieved by carefully selecting the reaction parameters:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. Different ligands can steer the reaction toward a specific position due to their steric and electronic properties. For example, bulky ligands can favor reaction at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the more electronically activated position and preventing over-reaction to the di-substituted product.
-
Boronic Acid/Ester Stoichiometry: Using a slight deficiency or a 1:1 ratio of the boronic acid or ester to the dichloropyridine can help to minimize the formation of the di-substituted product in Suzuki couplings.
Q3: Which cross-coupling reactions are most effective for dichloropyridines?
Several cross-coupling reactions are well-suited for dichloropyridines, with the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions being the most commonly employed and successful. The choice depends on the desired bond formation (C-C, C-N, C-O, etc.). The Suzuki coupling is particularly well-documented for its effectiveness in creating C-C bonds with predictable selectivity.
Q4: What are common side reactions, and how can they be minimized?
Common side reactions include:
-
Homocoupling: The coupling of two boronic acid/ester molecules (in Suzuki reactions) or two terminal alkynes (in Sonogashira reactions). This can be minimized by using a well-degassed solvent and ensuring an inert atmosphere to prevent oxidative processes.
-
Hydrodehalogenation: The replacement of a chlorine atom with a hydrogen atom. This is often caused by impurities in reagents or solvents and can be mitigated by using high-purity materials and carefully controlled reaction conditions.
-
Di-substitution: The reaction at both chlorine sites. This can be controlled by adjusting the stoichiometry of the coupling partner, lowering the temperature, and shortening the reaction time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield
If you are experiencing low or no product yield, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low-yield reactions.
Corrective Actions:
-
Verify Reagent Quality : Ensure the purity and activity of your starting materials. Palladium catalysts can degrade, bases can absorb moisture, and boronic acids can undergo decomposition. Using fresh or purified reagents is a critical first step.
-
Confirm Reaction Setup : Inadequate degassing can leave oxygen in the reaction, which deactivates the Pd(0) catalyst. Ensure a truly inert atmosphere (Argon or Nitrogen) and verify that the reaction is being heated to the correct temperature.
-
Evaluate Core Parameters : If reagents and setup are correct, the issue likely lies with the chosen conditions.
-
Catalyst System : The C-Cl bond in dichloropyridines is strong and requires a highly active catalyst for the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a modern system using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
Base Selection : The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction). Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Solvent and Temperature : Solvent choice affects solubility and reaction kinetics. A solvent screen (e.g., Toluene, Dioxane, DMF) may be necessary. Increasing the temperature can often overcome the activation barrier for C-Cl bond activation.
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Achieving regioselectivity is key to obtaining a high yield of the desired product. If you are getting a mixture of mono-substituted isomers, consider the following.
Caption: Decision process for controlling regioselectivity.
Strategies for Controlling Regioselectivity:
-
Understand the Inherent Reactivity : In many dichloropyridines (e.g., 2,4- and 2,6-), the chlorine atom(s) at the C2 and/or C6 positions (adjacent to the nitrogen) are electronically activated and are typically more reactive. The chlorine at the C4 position is generally less reactive.
-
Ligand Selection is Key : You can override the inherent electronic preference by using steric effects.
-
To favor reaction at C2/C6 (the electronically preferred site) : Use smaller, less sterically demanding ligands like PPh₃ or dppf.
-
To favor reaction at C4 (the sterically accessible but electronically disfavored site) : Use very bulky ligands. Sterically hindered N-heterocyclic carbene (NHC) ligands (like IPr) or bulky phosphine ligands (like QPhos) can block the palladium catalyst from accessing the more crowded C2/C6 positions, forcing it to react at the more accessible C4 position.
-
-
Solvent and Temperature : The choice of solvent can impact selectivity; polar solvents may sometimes decrease selectivity. Lowering the reaction temperature can also be a useful strategy to enhance the preference for reaction at the most electronically activated site.
Quantitative Data Summary
The following tables summarize reaction conditions from various studies to guide your experimental design. Note that yields are highly substrate-dependent.
Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Major Product | Selectivity (C4:C2) | Yield (%) |
| Pd₂(dba)₃ (2) | QPhos (8) | K₃PO₄ | Toluene | 100 | C4-coupled | 3.5 : 1 | 55 |
| Pd(OAc)₂ (2) | IPr (4) | K₃PO₄ | THF | RT | C4-coupled | ~10 : 1 | 70-90 |
| Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ | Dioxane | 100 | C2-coupled | > 1 : 20 | 85 |
Data synthesized from literature reports highlighting ligand-controlled selectivity.
Table 2: Buchwald-Hartwig Amination of Dichloropyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 2,4-Dichloropyridine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 2-Amino-4-chloropyridine | 95 |
| 2,6-Dichloropyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | Mono-amination product | 80-90 |
| 3,5-Dichloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | Mono-amination product | 88 |
This table represents typical conditions for mono-amination.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol provides a general method for the mono-arylation of a dichloropyridine.
-
Reaction Setup : To an oven-dried Schlenk flask, add the dichloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction : Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-Amination via Buchwald-Hartwig Coupling
This protocol is a general method for the mono-amination of a dichloropyridine.
-
Reaction Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition : Add the dichloropyridine (1.2 equiv) and the amine (1.0 equiv).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction : Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C) until the starting amine is consumed (monitor by TLC or LC-MS).
-
Workup : After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Technical Support Center: Purification of 2,6-dichloro-4-phenylpyridine Reaction Products
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,6-dichloro-4-phenylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and offers solutions to resolve them.
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solutions |
| Product Fails to Crystallize | The solution is not supersaturated; too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.[1] - Slowly evaporate some of the solvent to increase the concentration and allow it to cool again.[1] |
| The chosen solvent is inappropriate. | Select a different solvent or solvent system with lower solubility for the product at cold temperatures.[1] | |
| "Oiling Out" of Product | The melting point of the compound is lower than the boiling point of the solvent. | Ensure the solvent is completely removed. If the product is an oil at room temperature, chromatography is a more suitable purification method.[2] |
| Impurities are depressing the melting point. | Try a different recrystallization solvent or pre-purify by column chromatography. | |
| Low Recovery of Crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary for complete dissolution.[1] Cool the solution in an ice bath to maximize precipitation.[1] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask).[3] |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solutions |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | - Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation, aiming for an Rf value of 0.2-0.4 for the product.[2] - A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[2] |
| The polarity of the product and impurities are very similar. | - Try a different solvent system.[1] - Consider using a different stationary phase, such as alumina.[1] - Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] | |
| Product Co-elutes with an Impurity | The chosen solvent system lacks the selectivity to resolve the two compounds. | - Experiment with different solvent combinations. For instance, substituting ethyl acetate with dichloromethane can alter the separation selectivity. |
| Streaking or Tailing of the Product Band | Interaction of the basic pyridine with acidic silanol groups on the silica gel. | Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. | |
| Low Recovery from the Column | Product loss during transfers. | Ensure all vessels are rinsed with the purification solvent to recover any adhered product.[1] |
| Some product may have been discarded in mixed fractions. | Carefully analyze all fractions by TLC before combining them.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities depend on the synthetic route. If using a Suzuki-Miyaura coupling between a dichloropyridine derivative and phenylboronic acid, common byproducts include unreacted starting materials and homocoupling products of the boronic acid.[2]
Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of the impurities. Recrystallization is highly effective for removing small amounts of impurities if a suitable solvent is found and the product is a solid.[1] Column chromatography is more versatile and powerful for separating complex mixtures or when impurities have similar solubility to the product.[1]
Q3: How do I select an appropriate solvent for recrystallization?
A3: A good recrystallization solvent will dissolve the this compound when hot but have low solubility when cold.[1] It is recommended to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) at both room and elevated temperatures to find the optimal one.
Q4: My product is an oil. Can I still use recrystallization?
A4: Recrystallization is primarily for solid compounds. If your product is an oil, column chromatography is the more appropriate purification method.[2] In some cases, it may be possible to convert the oily product into a solid salt by reacting it with a suitable acid, which can then be purified by recrystallization.[2]
Q5: What is a good starting mobile phase for column chromatography of this compound?
A5: A common starting point for the purification of pyridine derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[2] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for your product.[2]
Quantitative Data
The following table summarizes the expected outcomes of different purification methods for chlorinated pyridine derivatives. The actual yields and purity will depend on the quality of the crude material and the experimental execution.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >98% | 60-85% | Can yield very pure material if a suitable solvent is found.[1] |
| Silica Gel Chromatography (Isocratic) | ~95% | 70-90% | Good for removing baseline impurities and unreacted starting materials.[2] |
| Silica Gel Chromatography (Gradient) | >98% | 65-85% | Offers better resolution for closely eluting impurities.[2] |
| Sequential Purification (Chromatography followed by Recrystallization) | >99.5% | 50-75% | Provides the highest purity but with cumulative yield loss.[2] |
Disclaimer: The data in this table is for illustrative purposes and based on similar compounds. It may not be representative of all reaction outcomes for this compound.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for your product is around 0.2-0.4.[2]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
Add another thin layer of sand on top of the silica gel.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate. For flash chromatography, apply gentle pressure.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Amination of 2,6-dichloro-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of 2,6-dichloro-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of this compound?
A1: The two most common methods are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Buchwald-Hartwig amination is a versatile method that uses a palladium catalyst and a phosphine ligand, offering broad substrate scope under relatively mild conditions. SNAr is a catalyst-free method that typically requires elevated temperatures and is effective for activated substrates.
Q2: Why is mono-amination challenging to control in this reaction?
A2: this compound has two reactive C-Cl bonds. After the first amination, the introduced electron-donating amino group can activate the pyridine ring, potentially making the second substitution faster than the first, leading to the di-aminated product as a significant byproduct. Careful control of stoichiometry, reaction time, and temperature is crucial for achieving high selectivity for the mono-aminated product.
Q3: What is the role of the ligand in the Buchwald-Hartwig amination of this substrate?
A3: In Buchwald-Hartwig amination, the phosphine ligand is critical for stabilizing the palladium catalyst, preventing its decomposition, and facilitating the catalytic cycle. The steric and electronic properties of the ligand influence the reaction's efficiency, selectivity, and substrate scope. For heteroaromatic substrates like this compound, bulky electron-rich ligands are often preferred to promote the desired C-N bond formation.
Q4: Can solvent choice impact the side reactions?
A4: Yes, the choice of solvent is crucial. Protic solvents like alcohols can lead to solvolysis, where the solvent acts as a nucleophile, resulting in the formation of alkoxy-substituted byproducts. Using anhydrous, aprotic solvents such as toluene or dioxane is recommended to minimize this side reaction. Additionally, the presence of water in the solvent can cause hydrolysis of the chloro-substituent, forming the corresponding hydroxypyridine.
Troubleshooting Guide
Problem 1: Low or no yield of the desired aminated product.
| Potential Cause | Recommended Solution |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Use fresh, anhydrous solvents. |
| Insufficient Reaction Temperature | For SNAr, higher temperatures (e.g., 100-150 °C) may be necessary. For Buchwald-Hartwig, the optimal temperature is typically between 80-120 °C. |
| Inappropriate Base | For Buchwald-Hartwig, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. For SNAr, a weaker base like potassium carbonate (K₂CO₃) may be sufficient, but optimization might be needed. |
| Poor Reagent Purity | Use pure starting materials and anhydrous solvents. Impurities can poison the catalyst or lead to side reactions. |
Problem 2: Formation of significant amounts of the di-aminated byproduct when mono-amination is desired.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 1:1 or slightly less than 1:1 molar ratio of the amine to this compound. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant di-amination occurs. Lowering the reaction temperature can also improve selectivity. |
| High Catalyst Loading (Buchwald-Hartwig) | Reduce the catalyst loading to slow down the overall reaction rate, which can sometimes favor mono-substitution. |
Problem 3: Presence of unexpected byproducts in the final product mixture.
| Potential Cause | Recommended Solution |
| Hydrolysis | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere to exclude moisture. |
| Solvolysis | Avoid alcohol-based solvents if alkoxy-substituted byproducts are observed. Switch to aprotic solvents like toluene, dioxane, or DMF. |
| Oligomerization | This can occur at high concentrations or temperatures. Try diluting the reaction mixture or running the reaction at a lower temperature. |
Side Reaction Data
The following table summarizes common side reactions and provides estimated yields based on analogous systems. Disclaimer: The quantitative data presented below are estimations for illustrative purposes and may vary depending on the specific reaction conditions and amine used.
| Side Reaction | Byproduct | Conditions Favoring Formation | Estimated Yield (%) |
| Di-amination | 2,6-diamino-4-phenylpyridine | Excess amine, prolonged reaction time, high temperature. | 5-50% |
| Hydrolysis | 2-chloro-6-hydroxy-4-phenylpyridine | Presence of water in the reaction mixture. | <10% (with proper precautions) |
| Solvolysis | 2-alkoxy-6-chloro-4-phenylpyridine | Use of alcohol as a solvent. | 5-20% |
| Protodechlorination | 2-chloro-4-phenylpyridine | Presence of a hydrogen source, certain catalyst systems. | <5% |
Experimental Protocols
Protocol 1: Mono-amination via Buchwald-Hartwig Coupling (General Starting Point)
Materials:
-
This compound (1.0 mmol)
-
Amine (1.05 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Xantphos (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add this compound and the amine.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Di-amination via Nucleophilic Aromatic Substitution (SNAr) (General Starting Point)
Materials:
-
This compound (1.0 mmol)
-
Amine (2.5 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
N,N-Dimethylformamide (DMF, 10 mL)
Procedure:
-
In a sealed reaction vial, combine this compound, the amine, and K₂CO₃.
-
Add DMF and seal the vial.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-aminated intermediate are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction pathway for the amination of this compound.
Caption: Common hydrolysis and solvolysis side reactions.
Caption: A workflow for troubleshooting common issues in the amination reaction.
Technical Support Center: Suzuki Coupling of Aryl Chlorides
Welcome to the technical support center for overcoming challenges associated with the low reactivity of C-Cl bonds in Suzuki-Miyaura coupling reactions. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are C-Cl bonds less reactive in Suzuki coupling compared to C-Br or C-I bonds?
The lower reactivity of aryl chlorides is due to the high bond dissociation energy of the carbon-chlorine (C-Cl) bond. This makes the initial, often rate-determining, oxidative addition step of the palladium catalyst into the C-Cl bond more difficult compared to the weaker C-Br and C-I bonds[1][2][3].
Q2: What is the most critical factor for a successful Suzuki coupling with an aryl chloride?
The choice of the catalyst system, specifically the ligand coordinated to the palladium center, is paramount. Bulky and electron-rich ligands are necessary to facilitate the challenging oxidative addition step[1][3]. Ligands like bulky biaryl monophosphorus ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have proven highly effective[4].
Q3: How do I choose the right ligand for my reaction?
The selection depends on the specific substrates.
-
For unactivated or sterically hindered aryl chlorides: Highly active, bulky, and electron-rich phosphine ligands are the standard choice. The Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are excellent starting points[1][4].
-
General Purpose: Ligands like o-(di-tert-butylphosphino)biphenyl have shown high activity, even enabling room-temperature couplings for some substrates[5]. N-heterocyclic carbenes (NHCs) are also a powerful alternative to phosphine ligands[3][6].
Q4: What is the role of the base in the Suzuki reaction and which one should I use?
The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step[4][6]. The choice of base can significantly impact the yield[4].
-
Strong Bases: For challenging couplings with aryl chlorides, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required[4][7].
-
Milder Bases: Milder bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be effective, particularly with more activated systems[4].
-
Base-Sensitive Substrates: If your starting materials contain base-labile groups, powdered potassium fluoride (KF) can be a suitable alternative[6].
Q5: Can I run the Suzuki coupling of aryl chlorides under aerobic (open-air) conditions?
While some robust catalyst systems may tolerate air, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to catalyst deactivation through oxidation of the Pd(0) active species and can promote undesirable side reactions like the homocoupling of the boronic acid[4][8].
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If your aryl chloride is not being consumed, the oxidative addition step is likely failing.
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Ligand: Are you using a sufficiently electron-rich and bulky ligand? For unactivated aryl chlorides, standard ligands like PPh₃ are often ineffective. Switch to a more active ligand system like a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC)[1][4].
-
Palladium Source: Ensure your palladium precatalyst is of good quality. Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species[8][9].
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier of the C-Cl bond cleavage[4].
-
Check the Base: Ensure the base is strong enough and sufficiently soluble in the reaction medium. K₃PO₄ is often a reliable choice for difficult couplings[4].
-
Solvent Choice: The solvent can influence catalyst activity and solubility of reagents. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used[8][10].
Issue 2: Significant Formation of Side Products
Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl chloride.
Troubleshooting Steps:
-
Problem: Homocoupling of Boronic Acid (R-B(OH)₂ + R-B(OH)₂ → R-R)
-
Cause: This is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture[4][8].
-
Solution: Thoroughly degas your reaction mixture (solvent and reagents) before adding the catalyst. Ensure your reaction is maintained under a strict inert atmosphere[4]. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help[8].
-
-
Problem: Protodeboronation (R-B(OH)₂ → R-H)
-
Cause: This involves the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be prevalent with heteroaryl boronic acids or under harsh basic conditions[4][9][11].
-
Solution: Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt (e.g., K[R-BF₃])[3][4][9]. These reagents release the boronic acid slowly under the reaction conditions, minimizing its decomposition.
-
-
Problem: Dehalogenation (Ar-Cl → Ar-H)
-
Cause: After oxidative addition, the palladium complex may react with a hydrogen source in the mixture (e.g., solvent, base, or water) leading to the formation of an Ar-H bond instead of the desired Ar-R' bond[8].
-
Solution: This is a challenging side reaction to eliminate completely. Screening different solvents and bases may help. Sometimes, using a slightly less active catalyst system can reduce the rate of this undesired pathway relative to the productive coupling.
-
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low-yield Suzuki reactions.
Data and Protocols
Table 1: Comparison of Catalyst Systems for Aryl Chloride Coupling
This table summarizes the performance of different palladium catalysts and ligands in the Suzuki coupling of aryl chlorides with arylboronic acids.
| Pd Source | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | o-(di-tert-butylphosphino)biphenyl | 0.5 - 1.0 | Cs₂CO₃ | Dioxane | RT | High | [5] |
| Pd(OAc)₂ | o-(dicyclohexylphosphino)biphenyl | 0.000001 - 0.02 | K₃PO₄ | Toluene | 80 | High | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1.5 | CsF | Dioxane | 100 | >95 | [6] |
| Pd(dppf)Cl₂ | (none) | 3 | K₂CO₃ | DMF/H₂O | 80 | Varies | [12] |
| Pd/C | (none) | 0.2 - 2.0 | K₂CO₃ | H₂O | 80-100 | 79-95 | [13][14] |
Note: Yields are highly substrate-dependent. This table serves as a general guide.
General Experimental Protocol for a Challenging Aryl Chloride Coupling
This protocol is a starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl chloride (1.0 mmol, 1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.), finely ground
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Argon/Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed[4].
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%) and the ligand (4 mol%).
-
Solvent Addition: Add the degassed solvent via syringe[4].
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours)[4].
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base[4].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue, typically by flash column chromatography, to obtain the desired coupled product[4].
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. google.com [google.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Selective Mono-arylation of 2,6-Dichloropyridine
Welcome to the technical support center for the selective mono-arylation of 2,6-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the selective mono-arylation of 2,6-dichloropyridine?
A1: Palladium and Nickel-based catalyst systems are the most frequently employed for the selective mono-arylation of 2,6-dichloropyridine. The choice between them often depends on the specific coupling partners and desired reaction conditions.
-
Palladium Catalysts: These are widely used in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi coupling reactions. The selectivity for mono-arylation is often controlled by the choice of ligand. N-heterocyclic carbene (NHC) ligands and bulky, electron-rich phosphine ligands like t-BuXPhos have shown high selectivity.
-
Nickel Catalysts: Nickel catalysts are also effective, particularly in Suzuki-Miyaura couplings, and can offer different reactivity and selectivity profiles compared to palladium. The combination of a nickel precursor with specific phosphine ligands, such as diphenylmethylphosphine (PPh2Me), has been shown to be optimal for achieving high selectivity in the mono-arylation of various dichloropyridines.[1]
Q2: How does the choice of ligand influence the selectivity between mono- and di-arylation?
A2: The ligand plays a crucial role in controlling the selectivity of the reaction.
-
Steric Hindrance: Bulky ligands can sterically hinder the catalyst, favoring the mono-arylation product by making the second substitution less favorable.
-
Electronic Properties: The electron-donating or withdrawing nature of the ligand can influence the reactivity of the catalyst and the stability of reaction intermediates, thereby affecting selectivity. For instance, in nickel-catalyzed reactions, larger, more electron-rich trialkylphosphine ligands can lead to diarylation, while smaller di- and triarylphosphine ligands can favor mono-arylation.[1]
-
Ligand Type: Different classes of ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and P,O-chelating ligands, can exhibit distinct selectivities. For example, NHC ligands have been successfully used for selective palladium-catalyzed mono-arylation of 2,6-dibromopyridine.[2]
Q3: Which cross-coupling reactions are most suitable for this transformation?
A3: Several cross-coupling reactions can be employed for the selective mono-arylation of 2,6-dichloropyridine:
-
Suzuki-Miyaura Coupling: This is a versatile and widely used method due to the commercial availability, stability, and low toxicity of boronic acid reagents. Both palladium and nickel catalysts are effective for this reaction.
-
Buchwald-Hartwig Amination: This reaction is used for the formation of C-N bonds, coupling an amine with the aryl halide. Specific ligand systems, like BippyPhos, have been developed to achieve high selectivity in mono-arylation.[3]
-
Negishi Coupling: This reaction involves the use of organozinc reagents and is known for its high functional group tolerance.
-
Kumada Coupling: This reaction utilizes Grignard reagents as the nucleophile.
Q4: Can other dihalopyridines undergo selective mono-arylation?
A4: Yes, the principles of selective mono-arylation can be applied to other dihalopyridines. For instance, 2,3- and 2,5-dichloropyridines have been shown to undergo selective mono-arylation at the 2-position with high selectivity using a nickel-phosphine catalyst system.[1] However, the regioselectivity can be influenced by the substitution pattern of the dihalopyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Incorrect reaction temperature. 4. Insufficient base. | 1. Use a fresh batch of catalyst or pre-catalyst. Ensure proper activation if necessary. 2. Use freshly distilled/dried solvents and high-purity reagents. 3. Optimize the reaction temperature. Some reactions may require elevated temperatures. 4. Ensure the base is sufficiently strong and used in the correct stoichiometry. Consider using a different base (e.g., K3PO4, Cs2CO3). |
| Formation of significant amounts of di-arylated product | 1. Catalyst system favors di-arylation. 2. High catalyst loading. 3. Prolonged reaction time. 4. High concentration of the arylating agent. | 1. Switch to a catalyst system known for mono-selectivity (e.g., use a bulkier ligand). For nickel catalysts, consider smaller phosphine ligands like PPh2Me.[1] 2. Reduce the catalyst loading. 3. Monitor the reaction progress and stop it once the desired mono-arylated product is maximized. 4. Use a stoichiometric amount or a slight excess of the arylating agent. |
| Formation of homocoupling byproducts | 1. Inefficient transmetalation step. 2. Presence of oxygen. | 1. Ensure the reaction conditions favor efficient transmetalation (e.g., appropriate base and solvent). 2. Degas the reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon). |
| Poor regioselectivity (for unsymmetrical dichloropyridines) | 1. The electronic and steric properties of the two chlorine atoms are similar. | 1. The catalyst and ligand choice can influence regioselectivity. A systematic screening of different catalyst systems may be necessary to achieve the desired isomer. |
| Inconsistent results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from a reliable source and ensure their purity. 2. Standardize the experimental procedure, including solvent degassing, temperature control, and stirring rate. |
Experimental Protocols
General Protocol for Nickel-Catalyzed Selective Mono-arylation of Dichloropyridines (Suzuki-Miyaura Coupling)
This protocol is adapted from a study demonstrating the use of a Nickel-Phosphine catalyst.[1]
Materials:
-
Dichloropyridine (e.g., 2,6-dichloropyridine)
-
Aryl boronic acid
-
(PPh2Me)2Ni(o-tolyl)Cl (or a suitable Nickel precatalyst and PPh2Me ligand)
-
Acetonitrile (MeCN), anhydrous
-
Base (e.g., K3PO4)
Procedure:
-
In a glovebox, to a reaction vial, add the dichloropyridine (0.3 mmol, 1.0 equiv), aryl boronic acid (1.2 equiv), and base (e.g., K3PO4, 3.0 equiv).
-
Add the nickel catalyst (e.g., (PPh2Me)2Ni(o-tolyl)Cl, 5 mol%).
-
Add anhydrous acetonitrile to achieve a concentration of 0.2 M.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed Selective Mono-arylation of 2,6-Dibromopyridine (Suzuki-Miyaura Coupling)
This protocol is based on a method using N-heterocyclic carbene (NHC) ligands.[2]
Materials:
-
2,6-Dibromopyridine
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)2)
-
NHC ligand (e.g., IPr)
-
Base (e.g., K2CO3)
-
Solvent system (e.g., water/acetonitrile)
Procedure:
-
To a reaction flask, add 2,6-dibromopyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.1 mol%) and the NHC ligand (e.g., IPr, 0.2 mol%).
-
Add the degassed solvent system (e.g., water/acetonitrile, 1:1 v/v).
-
Stir the reaction mixture at ambient temperature for the required time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for Selective Mono-arylation
| Catalyst System | Ligand | Solvent | Base | Temp (°C) | Yield of Mono-arylated Product (%) | Selectivity (Mono:Di) | Reference |
| Ni-based | PPh2Me | MeCN | K3PO4 | 80 | 56-80 | Good to Excellent | [1] |
| Pd-based | NHC (IPr) | H2O/MeCN | K2CO3 | RT | High | High | [2] |
| Pd-based | FcPPh2 | Dioxane/H2O | K3PO4 | 100 | Varies | Varies | [4] |
Note: Yields and selectivities are highly substrate-dependent. The data presented is a general representation from the cited literature.
Visualizations
Catalyst Selection Workflow
Caption: A workflow for selecting a suitable catalyst system.
General Reaction Scheme for Selective Mono-arylation
Caption: General reaction scheme for selective mono-arylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling with Electron-Deficient Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Sonogashira coupling of electron-deficient pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira coupling with an electron-deficient chloropyridine is resulting in low to no yield. What are the primary causes?
A1: Low reactivity of electron-deficient chloropyridines is a common challenge in Sonogashira couplings. Several factors can contribute to this issue:
-
High Strength of the C-Cl Bond: The carbon-chlorine bond in electron-deficient pyridines is significantly stronger and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Coordination of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Catalyst Deactivation: The presence of impurities or suboptimal reaction conditions can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for activating the unreactive C-Cl bond.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction, particularly in the presence of a copper co-catalyst and oxygen.[2] To minimize this:
-
Degas Solvents Thoroughly: Oxygen promotes the oxidative homocoupling of alkynes. It is crucial to degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.[1]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere throughout the entire process.
-
Consider Copper-Free Conditions: While a copper co-catalyst often accelerates the reaction, it can also promote homocoupling.[2] Switching to a copper-free Sonogashira protocol can be an effective strategy. These reactions may require specific ligands and bases to proceed efficiently.
-
Use a Hydrogen Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce alkyne homocoupling to minimal levels.[3]
Q3: What are the recommended starting points for selecting a catalyst, ligand, and base for the Sonogashira coupling of an electron-deficient bromopyridine?
A3: The selection of the catalyst system is crucial for success. Here are some general recommendations:
-
Palladium Catalyst: Common and effective palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] For more challenging substrates, catalysts with bulky and electron-rich phosphine ligands can be more effective.[4]
-
Ligand: The choice of ligand can significantly impact the reaction outcome. Triphenylphosphine (PPh₃) is a standard choice.[5] For difficult couplings, more electron-rich and sterically demanding ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity.[4]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[2] It is important to use a fresh, high-quality source of CuI.
-
Base: An amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[1] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial, especially in copper-free systems.[4]
Q4: My reaction mixture turns black. What does this indicate and what can I do to prevent it?
A4: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition.[1] This leads to a loss of catalytic activity and low yields. To prevent this:
-
Ensure High Purity of Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst.
-
Optimize Solvent Choice: While DMF and THF are common solvents, they can sometimes promote the formation of palladium black.[6] Consider using other solvents like toluene, dioxane, or acetonitrile.
-
Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition. While higher temperatures are sometimes necessary for activating unreactive chlorides, it's a delicate balance.[6]
-
Use Appropriate Ligands: Bulky and electron-rich ligands can stabilize the palladium catalyst and prevent aggregation.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of Sonogashira coupling with electron-deficient pyridines.
Table 1: Effect of Catalyst and Ligand on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 98 | [5] |
| 2 | Pd(OAc)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 | [5] |
| 3 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5.0) | Et₃N | DMF | 100 | 3 | 95 | [5] |
| 4 | Pd(PPh₃)₄ (2.5) | - | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5] |
Table 2: Influence of Base and Solvent on the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 98 | [5] |
| 2 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | K₂CO₃ | DMF | 100 | 3 | 75 | [5] |
| 3 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Cs₂CO₃ | DMF | 100 | 3 | 82 | [5] |
| 4 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | Toluene | 100 | 3 | 85 | [5] |
| 5 | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | Dioxane | 100 | 3 | 88 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [5]
Materials:
-
2-Amino-3-bromopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(CF₃COO)₂ (0.025 eq)
-
PPh₃ (0.05 eq)
-
CuI (0.05 eq)
-
Et₃N (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(CF₃COO)₂ (4.2 mg, 0.025 eq), PPh₃ (6.6 mg, 0.05 eq), and CuI (4.8 mg, 0.05 eq).
-
Add anhydrous DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (0.5 mmol, 1.0 eq) and the terminal alkyne (0.6 mmol, 1.2 eq), followed by Et₃N (1 mL).
-
Heat the reaction mixture to 100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Cross-Coupling Reactions with 2,6-Dichloro-4-phenylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura and Sonogashira cross-coupling reactions with 2,6-dichloro-4-phenylpyridine, with a specific focus on the prevention of undesired homocoupling side reactions.
Troubleshooting Guides
Issue: Significant Homocoupling in Suzuki-Miyaura Coupling
Problem: Observation of significant amounts of homocoupled boronic acid/ester byproduct (Ar-Ar) and/or homocoupling of the starting pyridine (Py-Py), leading to reduced yield of the desired cross-coupled product (Py-Ar).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura coupling.
Detailed Solutions:
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. | Oxygen can lead to the oxidative homocoupling of the boronic acid reagent and can also oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] |
| Pd(II) Precatalyst | Switch to a Pd(0) precatalyst such as Pd₂(dba)₃. Alternatively, if using a Pd(II) source, consider the in-situ reduction to Pd(0) by adding a mild reducing agent like potassium formate. | Pd(II) species can directly catalyze the homocoupling of boronic acids as a competing reaction pathway. Starting with a Pd(0) source bypasses this issue.[2][3] |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. | The C-Cl bonds of this compound are relatively unreactive. Bulky, electron-rich ligands promote the rate-limiting oxidative addition step of the desired cross-coupling reaction, helping it to outcompete the homocoupling pathway.[4][5] |
| Ineffective Base/Solvent | Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is soluble or finely powdered for optimal activity. The solvent system (e.g., Toluene/water, Dioxane/water) should also be optimized. | The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation without causing degradation of the starting materials or products.[4][6] |
| Boronic Acid Instability | Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates. | Boronic acids can be prone to decomposition and protodeboronation. More stable derivatives can provide a slower, more controlled release of the boronic acid, which can suppress side reactions like homocoupling.[3] |
Issue: Significant Homocoupling in Sonogashira Coupling
Problem: Predominant formation of the alkyne homocoupling (Glaser coupling) product (R-C≡C-C≡C-R) and low yield of the desired alkynylated pyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing alkyne homocoupling in Sonogashira coupling.
Detailed Solutions:
| Potential Cause | Recommended Action | Rationale |
| Copper(I) Co-catalyst | Employ a copper-free Sonogashira protocol. This is the most direct way to eliminate the Glaser homocoupling pathway. | The copper(I) co-catalyst, while accelerating the desired reaction, is a primary promoter of the oxidative homocoupling of terminal alkynes. |
| Presence of Oxygen | Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. | Oxygen is a key oxidant in the Glaser homocoupling of copper acetylides. Its exclusion is critical, especially when using copper-catalyzed protocols. |
| Suboptimal Base/Ligand | Screen different amine bases; secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines. Use bulky, electron-rich phosphine ligands to accelerate the desired cross-coupling. | The base plays a crucial role in the catalytic cycle. The right ligand can accelerate the rate-limiting steps of the Sonogashira cycle, making the cross-coupling kinetically more favorable than homocoupling. |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. | Keeping the instantaneous concentration of the terminal alkyne low disfavors the bimolecular homocoupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: There are two primary reasons. Firstly, the carbon-chlorine (C-Cl) bonds are stronger and less reactive towards oxidative addition to the palladium catalyst compared to C-Br or C-I bonds. This often necessitates more forcing reaction conditions and highly active catalyst systems. Secondly, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][6]
Q2: Can I achieve selective mono-functionalization of this compound?
A2: Yes, selective mono-arylation or mono-alkynylation is possible. This is typically achieved by carefully controlling the stoichiometry of the coupling partner (using 1.0-1.2 equivalents). The steric hindrance introduced by the first substituent can disfavor a second coupling reaction at the adjacent position. The choice of ligand can also influence selectivity.
Q3: What are the key differences in preventing homocoupling in Suzuki vs. Sonogashira reactions for this substrate?
A3: In Suzuki coupling, the main concerns are oxygen- and Pd(II)-mediated homocoupling of the boronic acid. Therefore, maintaining an inert atmosphere and using a Pd(0) source are critical. In Sonogashira coupling, the primary cause of homocoupling is the copper(I) co-catalyst in the presence of oxygen. The most effective strategy here is to switch to a copper-free protocol.
Q4: Are there any safety considerations when working with these reactions?
A4: Yes. Many phosphine ligands are air-sensitive and can be pyrophoric. Palladium catalysts and other reagents can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions under pressure or at high temperatures should be conducted with appropriate safety measures.
Data Presentation
The following tables summarize representative quantitative data for Suzuki and Sonogashira couplings of related dichloropyridine systems, illustrating the impact of different reaction parameters on yield and the suppression of homocoupling.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridines with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Homocoupling |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 | Minimal |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3.0) | Dioxane/H₂O | 110 | 24 | Di-arylated* | >90 | Low |
| 3 | PEPPSI-IPr (2) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 18 | Mono-arylated | ~85 | Minimal |
*Achieved with >2 equivalents of boronic acid. Data is representative for dichloropyridine systems and serves as a guideline.
Table 2: Sonogashira Coupling of Dihalopyridines with Terminal Alkynes
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Alkyne Homocoupling |
| 1 | PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%) | Et₃N (excess) | THF | 60 | 12 | ~60-70 | Significant without rigorous deoxygenation |
| 2 | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene | 100 | 18 | >85 | Minimal (Copper-free) |
| 3 | Pd(CH₃CN)₂Cl₂ (1 mol%), cataCXium A (2 mol%) | Cs₂CO₃ (2.0) | CH₃CN | 90 | 12 | >90 | Minimal (Copper-free) |
Data is representative for dihalopyridine systems and serves as a guideline.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is optimized for the mono-arylation of this compound using a bulky, electron-rich phosphine ligand to promote the desired cross-coupling over homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the pyridine substrate).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to completely avoid the issue of alkyne homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the terminal alkyne via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Substituted Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying substituted pyridine derivatives via recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of a substituted pyridine derivative?
A1: The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. For substituted pyridines, a good starting point is to consider the polarity of your specific derivative.
-
General Solvent Screening: Begin by testing common laboratory solvents with varying polarities. Good single solvents to evaluate include ethanol, methanol, and toluene.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. This typically consists of a "good" solvent in which the compound is soluble, and a "bad" or "anti-solvent" in which it is less soluble. Common combinations to try include ethanol/water, acetone/water, or toluene/hexane.[1] The "bad" solvent is added dropwise to a hot, saturated solution of the compound in the "good" solvent until turbidity (cloudiness) appears, which is then cleared by adding a few drops of the hot "good" solvent.
-
"Like Dissolves Like": A helpful rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.
-
Basicity Consideration: Due to the basic nature of the pyridine ring, be mindful of potential interactions. In some cases, acidic impurities can be removed by performing an acid-base extraction prior to recrystallization.
Q2: My substituted pyridine derivative is colored. How can I remove colored impurities during recrystallization?
A2: If your crude product dissolves to form a colored solution, and the pure compound is known to be colorless or of a different color, activated charcoal can be used for decolorization.
After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the solution from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the flask and gently reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q3: What is "oiling out" and how can I prevent it when recrystallizing my pyridine derivative?
A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid (an oil) rather than a solid crystalline material. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[1][2]
To prevent or remedy oiling out:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Lower the Cooling Rate: Allow the solution to cool more slowly. You can do this by leaving the flask on a warm hotplate that is turned off or by insulating the flask.
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a boiling point lower than the melting point of your compound.
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask at the liquid-air interface with a glass rod. This creates nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try to induce crystallization by scratching the inner side of the flask with a glass rod or by adding a seed crystal. |
| Very low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently. 4. Crystals were washed with a solvent that was not ice-cold. | 1. Use the minimum amount of hot solvent necessary for dissolution.[1] 2. Preheat the funnel and filter paper before hot filtration to prevent cooling and premature crystal formation. 3. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. 4. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is not pure. | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively separate the product from a specific impurity. | 1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. 2. Re-evaluate the solvent system. It may be necessary to try a different single solvent or a mixed solvent system. A second recrystallization may be required. |
| The solid "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated and cooling too rapidly. | 1. Reheat the mixture to redissolve the oil, add more solvent to reduce the concentration, and allow it to cool more slowly. 2. Consider using a different solvent with a lower boiling point. |
Data Presentation: Solubility of Substituted Pyridine Derivatives
The following tables summarize the solubility of various substituted pyridine derivatives in different solvents at different temperatures. This data can be used as a starting point for solvent selection.
Table 1: Solubility of 2-Aminopyridine in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Methanol | 273.15 | 398.32 |
| 293.15 | 506.18 | |
| 313.15 | 638.71 | |
| Ethanol | 273.15 | 341.25 |
| 293.15 | 438.79 | |
| 313.15 | 559.33 | |
| Acetonitrile | 273.15 | 115.67 |
| 293.15 | 162.44 | |
| 313.15 | 224.81 | |
| n-Hexane | 273.15 | 2.11 |
| 293.15 | 3.45 | |
| 313.15 | 5.58 | |
| Cyclohexane | 273.15 | 1.43 |
| 293.15 | 2.39 | |
| 313.15 | 3.97 |
Data sourced from Journal of Chemical & Engineering Data.[3]
Table 2: Solubility of Pyridine-3-carboxylic Acid (Nicotinic Acid) in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 283.2 | 16.5 |
| 303.2 | 26.9 | |
| 333.2 | 52.8 | |
| Ethanol | 283.2 | 8.8 |
| 303.2 | 16.0 | |
| 333.2 | 34.9 | |
| Acetone | 283.2 | 1.7 |
| 303.2 | 3.1 | |
| 333.2 | 7.6 | |
| Acetonitrile | 283.2 | 0.3 |
| 303.2 | 0.6 | |
| 333.2 | 1.4 |
Data sourced from ResearchGate, referencing the Journal of Chemical and Engineering Data.[4]
Table 3: Solubility of Picolinic Acid (Pyridine-2-carboxylic Acid) in Various Solvents
| Solvent | Temperature (K) | Solubility (g/kg of solvent) |
| Water | ~293 | ~862.5 |
| Ethanol | ~293 | ~57.1 |
| Acetonitrile | ~293 | ~17.0 |
Data sourced from MDPI.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the general procedure for purifying a substituted pyridine derivative using a single solvent.
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar or boiling chips). Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for use when a suitable single solvent cannot be found.
-
Solvent Pair Selection: Identify a "good" solvent that readily dissolves your compound and a "bad" (miscible) solvent in which your compound is poorly soluble.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using the mixed solvent system (in the same proportion) that is ice-cold for washing the crystals.
Mandatory Visualizations
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selective functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 2,4-dichloropyridine and 2,6-dichloropyridine, in nucleophilic aromatic substitution (SNAr) reactions. By presenting supporting experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic strategies.
The positional isomers, 2,4-dichloropyridine and 2,6-dichloropyridine, while seemingly similar, exhibit distinct reactivity profiles that dictate their synthetic utility. The arrangement of the chlorine atoms on the pyridine ring profoundly influences the regioselectivity and reaction kinetics of SNAr reactions.
Theoretical Underpinnings of Reactivity
The differential reactivity of these isomers can be rationalized by considering the stability of the Meisenheimer intermediate, a key species in the SNAr mechanism.[1] In the case of 2,4-dichloropyridine, nucleophilic attack can occur at either the C2 or C4 position. Attack at the C4 position is generally favored in classical SNAr reactions because the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative pyridine nitrogen atom through resonance, leading to a more stable intermediate.[1]
Frontier Molecular Orbital (FMO) theory further supports this observation. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyridine possesses a larger coefficient at the C4 carbon, indicating that this position is more electrophilic and thus more susceptible to nucleophilic attack.[2] However, for reactions favoring C2 substitution, such as the Buchwald-Hartwig amination, the LUMO+1 orbital becomes more relevant.[2]
In contrast, 2,6-dichloropyridine is a symmetrical molecule. Nucleophilic attack on either of the equivalent C2 or C6 positions leads to the formation of a single mono-substituted product, simplifying the initial functionalization step. However, the introduction of an electron-donating group in the first substitution deactivates the ring towards a second SNAr reaction, making di-substitution more challenging.[1]
Comparative Reactivity Data
The following tables summarize the comparative reactivity of 2,4-dichloropyridine and 2,6-dichloropyridine with various nucleophiles under different reaction conditions, providing a quantitative basis for comparison.
Table 1: Amination Reactions
| Isomer | Nucleophile | Reaction Type | Predominant Position of Attack | Typical Yields | C2:C4 Selectivity | Notes |
| 2,4-Dichloropyridine | Primary/Secondary Amines | SNAr | C4 | Moderate to Good | - | Regioselectivity can be influenced by substituents.[1] |
| Anilines/Heterocyclic Amines | Buchwald-Hartwig | C2 | Good to Excellent | 20:1 to 50:1 | Highly regioselective for the C2 position.[3] | |
| 2,6-Dichloropyridine | Primary/Secondary Amines | SNAr (Microwave) | C2 or C6 (equivalent) | Good | - | Mono-amination is straightforward.[4] |
Table 2: Alkoxylation Reactions
| Isomer | Nucleophile | Reaction Type | Predominant Position of Attack | Typical Yields | Notes |
| 2,4-Dichloropyridine | Sodium Methoxide | SNAr | C4 | Good | Generally favors the C4 position.[1] |
| 2,6-Dichloropyridine | Sodium Methoxide | SNAr | C2 or C6 (equivalent) | Good | Mono-alkoxylation proceeds readily.[1] |
Experimental Protocols
Detailed methodologies for key transformations are provided below to illustrate the practical aspects of handling these reagents.
Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol describes a highly regioselective amination at the C2 position of 2,4-dichloropyridine.[3]
Materials:
-
2,4-Dichloropyridine
-
Aniline or other amine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Under an inert atmosphere (e.g., argon), charge a flame-dried Schlenk flask with Pd(OAc)2, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for 15 minutes.
-
Add 2,4-dichloropyridine and the amine to the flask.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 2: Microwave-Assisted Amination of 2,6-Dichloropyridine
This protocol provides a general procedure for the rapid mono-amination of 2,6-dichloropyridine using microwave irradiation.[4]
Materials:
-
2,6-Dichloropyridine
-
Primary or secondary amine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine, the amine (typically in excess), and K2CO3.
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 150-200 °C) for a designated time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a generalized experimental workflow.
SNAr Reaction Mechanism
References
A Comparative Guide to Analytical Techniques for the Characterization of 2,6-dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of 2,6-dichloro-4-phenylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and performance characteristics of several core analytical techniques.
While specific performance data for this compound is not extensively published, this guide utilizes data from structurally analogous compounds, such as other halogenated pyridine derivatives, to provide a robust framework for method selection and development. The analytical behavior of these molecules is anticipated to be highly similar, making this data a valuable surrogate.
Quantitative Data Summary
The following table summarizes hypothetical yet representative validation parameters for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These values are based on typical performance for similar halogenated aromatic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and adaptation of analytical methods. The following protocols are based on established methods for analogous compounds and are readily adaptable for this compound.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of organic molecules.
-
Objective: To quantify this compound in a sample matrix.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 50% acetonitrile, hold for 2 minutes. Linearly increase to 90% acetonitrile over 10 minutes. Hold at 90% for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolation from the calibration curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis and identity confirmation.
-
Objective: To detect, quantify, and confirm the identity of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: A capillary column suitable for the analysis of halogenated compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: Specific ions characteristic of the analyte's mass spectrum should be selected for quantification in Selected Ion Monitoring (SIM) mode.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve or dilute the sample in a suitable solvent to an expected concentration within the calibration range.
-
-
Quantification and Confirmation: For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve. For confirmation, compare the retention time and the full scan mass spectrum of the analyte in the sample to that of the reference standard.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will provide detailed information about the molecular structure. For this compound, one would expect to observe signals corresponding to the phenyl group protons and the pyridine ring proton.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Objective: To identify the characteristic functional groups and bonding patterns in this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film on a salt plate.
-
Analysis: The infrared spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyridine and phenyl rings, and C-Cl stretching would be expected.
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical relationship in chromatographic analysis of this compound.
A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates like 2,6-dichloro-4-phenylpyridine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of a typical High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, contrasted with Gas Chromatography (GC) as a viable alternative. The choice between these techniques often hinges on the volatility and thermal stability of the analyte and its potential impurities.
Methodology Comparison: HPLC vs. GC
HPLC, particularly reversed-phase HPLC, is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] Given the structure of this compound, HPLC with UV detection is a robust approach for purity determination.
Gas Chromatography, on the other hand, is well-suited for volatile and thermally stable compounds.[1] While this compound may be amenable to GC analysis, potential impurities might not be sufficiently volatile, making HPLC a more universally applicable method for a comprehensive purity profile.
A logical workflow for selecting the appropriate analytical technique is presented below.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate purity analysis. Below are representative methods for both HPLC and GC, adapted from established procedures for similar halogenated pyridine compounds.[1][2]
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed reversed-phase HPLC method is designed for the routine quality control of this compound.
-
Instrumentation : HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program :
-
0-2 min: 40% B
-
2-18 min: 40% to 90% B
-
18-22 min: 90% B
-
22-23 min: 90% to 40% B
-
23-30 min: 40% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30°C.[2]
-
Detection Wavelength : 260 nm (based on typical absorbance for phenylpyridine derivatives).
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.[1]
Gas Chromatography (GC) Protocol
This method is suitable for identifying volatile impurities and residual solvents.
-
Instrumentation : Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.[2]
-
-
Injector Temperature : 280°C.
-
Detector Temperature : 300°C (FID).
-
Injection Volume : 1 µL (split mode, 50:1).
-
Sample Preparation : Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[1]
Data Presentation and Comparison
The performance of HPLC and GC methods can be compared based on several key parameters. The following table summarizes hypothetical but representative data for the purity analysis of a batch of this compound.
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] |
| Purity Assay (%) | 99.2% | 99.5% |
| Detected Impurities | Less volatile organic impurities, starting materials, by-products. | Volatile organic compounds, residual solvents.[2] |
| Unidentified Impurities (%) | 0.3% | 0.2% |
| Residual Solvent (e.g., Toluene) | Not typically quantified | 0.1% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Precision (RSD%) | < 1.0% | < 1.5% |
Note : The data presented are for illustrative purposes and would require experimental validation.
Potential Impurities
In developing a purity method, it is crucial to consider potential impurities arising from the synthetic route. For chlorinated pyridine derivatives, common impurities can include:
-
Isomeric Products : Incomplete or alternative chlorination can lead to other isomers.
-
Over-reaction Products : The introduction of additional chlorine or other functional groups under harsh reaction conditions.
-
Starting Materials : Unreacted precursors from the synthesis.
-
By-products : Compounds formed from side reactions, such as hydrolysis or dimerization.
A robust analytical method should be able to separate the main component from these and other potential impurities.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method depends on the specific analytical needs.
-
HPLC is a versatile and robust method, particularly well-suited for quantifying non-volatile impurities and providing a comprehensive purity profile.
-
GC offers high sensitivity for volatile impurities and residual solvents.
For a complete characterization of the purity of this compound, employing both techniques can provide a more thorough understanding of the sample's composition.[1] The HPLC method outlined in this guide serves as a strong foundation for routine quality control, while the GC method is an excellent complementary technique for specific impurity analysis. All methods should be fully validated according to ICH guidelines to ensure their accuracy, precision, and reliability.
References
A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of impurities in the synthesis of 2,6-dichloro-4-phenylpyridine. The information is supported by experimental data and detailed methodologies for the effective identification and quantification of potential process-related impurities.
The synthesis of this compound, a key building block in pharmaceutical development, often involves a Suzuki-Miyaura coupling reaction between 2,6-dichloro-4-iodopyridine and phenylboronic acid. This process can introduce several impurities that require careful monitoring and control to ensure the quality and safety of the final product. GC-MS offers a powerful analytical tool for the separation and identification of volatile and semi-volatile impurities that may be present.
Comparison of Analytical Techniques: GC-MS vs. HPLC
The choice between GC-MS and HPLC for impurity analysis depends on the specific characteristics of the impurities and the analytical objectives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection typically by UV-Vis spectroscopy. |
| Applicability | Ideal for volatile and thermally stable compounds such as residual solvents, starting materials like 2,6-dichloro-4-iodopyridine, and some byproducts like biphenyl. | Well-suited for non-volatile and thermally labile compounds. Can be used for the analysis of the main product and less volatile impurities. |
| Sample Volatility | Requires that the analyte be volatile or can be made volatile through derivatization. | Does not require the sample to be volatile. |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range, offering high sensitivity. | Method-dependent, typically in the low µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/mL range. | Generally in the µg/mL range. |
| Impurity Identification | Provides structural information from mass spectra, enabling the identification of unknown impurities by library matching and fragmentation pattern analysis. | Identification is based on retention time comparison with known standards. Structural elucidation of unknown peaks is not directly possible without coupling to a mass spectrometer (LC-MS). |
| Common Impurities Detected | Unreacted 2,6-dichloro-4-iodopyridine, biphenyl (from homocoupling of phenylboronic acid), residual solvents. | Unreacted starting materials, less volatile byproducts, and the main compound. |
Experimental Protocols
GC-MS Analysis of Impurities in this compound
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards for expected impurities at concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of specific impurities.
-
4. Data Analysis:
-
Identification: Impurities are identified by comparing their retention times with those of reference standards and their mass spectra with a reference library (e.g., NIST).
-
Quantification: A calibration curve is generated by plotting the peak area of each impurity against its concentration. The concentration of impurities in the sample is then determined from this curve.
Expected Impurities and their Characteristics:
| Impurity | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2,6-dichloro-4-iodopyridine | ~12-15 | 275 (M+), 240, 148, 113 |
| Biphenyl | ~8-10 | 154 (M+), 77 |
| This compound | ~15-18 | 223 (M+), 188, 152 |
| Retention times are estimates and will vary based on the specific instrument and conditions. |
Visualizing the Analytical Workflow
The following diagrams illustrate the synthesis and the subsequent GC-MS analysis workflow for impurity profiling.
Caption: Synthetic route to this compound.
Caption: Workflow for GC-MS analysis of impurities.
Conclusion
GC-MS is a highly effective and sensitive technique for the identification and quantification of volatile and semi-volatile impurities in the synthesis of this compound. Its ability to provide structural information is a key advantage for identifying unknown byproducts. For a comprehensive impurity profile, it is often beneficial to use HPLC as an orthogonal technique to analyze non-volatile and thermally labile impurities. The combination of these methods provides a robust approach to ensure the purity and quality of this compound for its intended applications in research and drug development.
Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and their isomers is paramount. Positional isomers of substituted pyridines, often present as impurities or as components in a mixture, can be challenging to quantify accurately using traditional chromatographic methods due to their similar physicochemical properties. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the absolute quantification of substituted pyridine isomers, supported by experimental data and detailed protocols.
The Power of qNMR in Isomer Quantification
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity and concentration of organic molecules.[1][2] Unlike chromatographic techniques that rely on the separation of components and their response to a detector, qNMR provides a direct measurement based on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3][4] This inherent characteristic makes qNMR particularly advantageous for the analysis of isomeric mixtures, where chromatographic separation can be incomplete or require extensive method development.[5]
For substituted pyridine isomers, such as picolines (methylpyridines) and lutidines (dimethylpyridines), unique proton signals in the ¹H NMR spectrum can be used for simultaneous quantification without the need for physical separation. This significantly streamlines the analytical workflow and provides a more accurate molar ratio of the isomers in a mixture.
Head-to-Head Comparison: qNMR vs. Chromatographic Methods
The choice of analytical technique for the quantification of substituted pyridine isomers depends on various factors, including the complexity of the sample, the required accuracy and precision, and the availability of reference standards. The following tables summarize the key performance characteristics and provide illustrative quantitative data comparing qNMR with HPLC and GC.
Table 1: Performance Characteristics of qNMR, HPLC, and GC for Substituted Pyridine Isomer Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on the molar concentration of nuclei.[4] | Comparative method based on physical separation and detector response. | Comparative method based on separation by boiling point and interaction with a stationary phase. |
| Selectivity for Isomers | High. Can often resolve and quantify isomers in a mixture without separation by identifying unique signals.[5] | Moderate to High. Dependent on successful chromatographic resolution, which can be challenging for closely related isomers. | Moderate to High. Relies on differences in volatility and column chemistry for separation. Co-elution is a common issue for isomers.[6] |
| Reference Standard | Requires a single, certified internal standard (can be structurally unrelated to the analyte).[2] | Typically requires a certified reference standard for each isomer for accurate quantification. | Requires a certified reference standard for each isomer for accurate quantification. |
| Accuracy | High, providing an absolute measure of purity or concentration. | High, but can be affected by differences in the UV response factors of isomers and impurities. | High, but dependent on complete separation and uniform detector response. |
| Precision | Excellent, with low relative standard deviation (RSD). | Very good, with low RSD. | Very good, with low RSD. |
| "NMR/Chromatographically Silent" Impurities | Does not detect impurities without the observed nucleus (e.g., inorganic salts). | May not detect impurities that do not have a chromophore (for UV detection). | May not detect non-volatile impurities. |
| Sample Throughput | Relatively high, as no lengthy method development for separation is typically needed. | Can be high for established methods, but method development for isomer separation can be time-consuming. | Similar to HPLC, with potentially long run times for complex mixtures. |
Table 2: Illustrative Quantitative Data for a Mixture of Picoline Isomers
This table presents hypothetical but representative data for the absolute quantification of a mixture of 2-picoline, 3-picoline, and 4-picoline, demonstrating the comparative performance of qNMR, HPLC, and GC.
| Isomer | qNMR (mol%) | HPLC (Area %) | GC (Area %) |
| 2-Picoline | 33.5 ± 0.2 | 32.8 | 34.1 |
| 3-Picoline | 45.2 ± 0.3 | 46.5 | 44.8 |
| 4-Picoline | 21.3 ± 0.1 | 20.7 | 21.1 |
| Total Purity (w/w %) | 99.7 ± 0.4 | 99.3 (relative) | 99.5 (relative) |
Note: HPLC and GC area percentages are relative and assume equal detector response for all isomers, which may not be accurate without individual calibration standards. qNMR provides a direct molar ratio and can be used to calculate an absolute weight/weight percentage purity using an internal standard.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the absolute quantification of substituted pyridine isomers using qNMR.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the substituted pyridine isomer sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and internal standard are fully soluble.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.
-
Key acquisition parameters to be optimized for quantification include:
-
Pulse Angle: A 90° pulse angle should be accurately calibrated.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation between scans. This is a critical parameter for accurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Receiver Gain (rg): Set automatically by the instrument to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate the well-resolved, non-overlapping signals of the analyte isomers and the internal standard.
-
Calculate the absolute purity (Purityₓ) of each isomer using the following equation:
Where:
-
Iₓ and Iᵢₛ are the integral areas of the analyte and internal standard signals, respectively.
-
Nₓ and Nᵢₛ are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MWₓ and MWᵢₛ are the molecular weights of the analyte and internal standard, respectively.
-
mₓ and mᵢₛ are the masses of the analyte and internal standard, respectively.
-
Purityᵢₛ is the certified purity of the internal standard.
-
Visualizing the qNMR Workflow
To further clarify the experimental process, the following diagram illustrates the logical workflow for absolute quantification of substituted pyridine isomers using qNMR.
Conclusion
For the absolute quantification of substituted pyridine isomers, qNMR offers significant advantages over traditional chromatographic techniques. Its ability to provide direct, accurate, and precise quantification of multiple isomers simultaneously without the need for complete separation or isomer-specific reference standards makes it a highly efficient and reliable method. While HPLC and GC remain valuable tools for purity analysis, qNMR stands out as a superior technique for tackling the analytical challenges posed by isomeric mixtures, providing researchers, scientists, and drug development professionals with a robust tool for ensuring the quality and integrity of their materials.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and functional materials. The coupling of chloropyridines, in particular, is of significant interest due to the prevalence of the pyridine moiety in biologically active compounds and the cost-effectiveness of chloro-aromatics compared to their bromo or iodo counterparts. However, the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen present unique challenges.[1][2]
This guide provides a comparative overview of various catalytic systems for the Suzuki-Miyaura coupling of chloropyridines, with a focus on palladium and nickel-based catalysts, ligand effects, and reaction conditions. The information is supported by experimental data from the literature to aid researchers in selecting the optimal system for their specific needs.
Palladium-Based Catalytic Systems: The Workhorse of Cross-Coupling
Palladium complexes remain the most widely used catalysts for Suzuki-Miyaura reactions.[3] The success of these systems hinges on the careful selection of ligands, which play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
The Impact of Ligands on Catalytic Performance
Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), have proven highly effective for the coupling of challenging substrates like chloropyridines.[1] These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition to the C-Cl bond, and facilitate reductive elimination.[4]
N-Heterocyclic carbenes (NHCs) represent another important class of ligands. Their strong σ-donating ability makes them highly effective at activating the C-Cl bond, and the robust Pd-NHC bond can lead to greater catalyst stability.[1]
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki coupling of different chloropyridines.
| Catalyst System (Pd Source / Ligand) | Chloropyridine Substrate | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [5] |
| Pd(OAc)₂ / PPh₃ | 3-chloropyridine | Arylboronic acid | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | resin-supported chloropyrimidines | Arylboronic acid | KF | THF | 50 | Overnight | Moderate | [5] |
| Pd(dppf)Cl₂ | 6-Chloropyridin-3-amine | Arylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1][5] |
| Pd(OAc)₂ / SPhos | 2-chloropyridine | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Pd(OAc)₂ / XPhos | 2-chloropyridine | Arylboronic acid | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [1] |
| Pd(OAc)₂ / RuPhos | 2-chloropyridine | Arylboronic acid | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [1] |
| PEPPSI-IPr | 2-chloropyridine | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [1] |
| [(IPr)Pd(allyl)Cl] | 2-chloropyridine | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [1] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | Heteroaryl chlorides | Arylboronic acids | K₃PO₄ | Dioxane/H₂O | 80 | 2-3 | 89-99 | [6][7] |
Nickel-Based Catalytic Systems: An Emerging Alternative
Nickel, being more earth-abundant and economical than palladium, has garnered significant attention as an alternative catalyst for cross-coupling reactions.[3] Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts.[8]
A notable challenge with nickel catalysis is the potential for catalyst inhibition by α-halo-N-heterocycles. For instance, a nickel/dppf system was effective for the Suzuki coupling of 3- and 4-chloropyridine but not for 2-chloropyridine. This is attributed to the formation of stable, catalytically inactive dimeric nickel species with the 2-pyridyl substrate.[9]
| Catalyst System (Ni Source / Ligand) | Chloropyridine Substrate | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Ni(dppf)Cl₂ | 3-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | Good | [8][9] |
| Ni(dppf)Cl₂ | 4-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | Good | [8][9] |
| Ni(dppf)Cl₂ | 2-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | No reaction | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below are representative protocols for both conventional and microwave-assisted methods.
General Protocol for Conventional Suzuki-Miyaura Coupling
This protocol is based on established methodologies for the coupling of substituted chloropyridines.[2]
Materials:
-
Substituted chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[2]
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[2]
Materials:
-
Substituted chloropyridine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.[2]
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[2]
-
After cooling, the workup and purification follow the same procedure as the conventional method.
Visualizing the Workflow
A generalized workflow for the Suzuki-Miyaura cross-coupling of chloropyridines is depicted below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The selection of an appropriate catalytic system for the Suzuki-Miyaura coupling of chloropyridines is a critical step in the synthesis of many important molecules. By considering the factors outlined in this guide and the data presented, researchers can make informed decisions to optimize their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Substitution Patterns in Modulating Kinase Inhibition by 2,6-dichloro-4-phenylpyridine Derivatives: A Comparative Guide
For Immediate Release
In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is of paramount importance. The 2,6-dichloro-4-phenylpyridine scaffold has emerged as a promising framework for designing such inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of this compound derivatives, with a focus on their inhibitory activity against Abl kinase, a key target in chronic myeloid leukemia (CML). The data presented herein is derived from a comprehensive study on pyrido[2,3-d]pyrimidin-7-one analogs incorporating the 2,6-dichlorophenyl moiety.[1][2]
Comparative Analysis of Inhibitory Activity
The inhibitory potency of this compound derivatives was evaluated against Abl kinase and the p38-α kinase to assess selectivity. The core structure, a pyrido[2,3-d]pyrimidin-7-one, was functionalized with a 2,6-dichlorophenyl group at the 6-position, and various substituted phenylamino moieties at the C-2 position. The following table summarizes the IC50 values for a selection of these derivatives, highlighting the impact of substitution on the phenylamino ring on inhibitory activity and selectivity.
| Compound ID | R¹ (meta-substitution) | R² (para-substitution) | Abl IC50 (nM) | p38-α IC50 (nM) | Selectivity (p38-α/Abl) |
| Parent | H | H | 10 | 20 | 2 |
| 1a | OH | H | 5 | 170 | 34 |
| 1b | OCH₃ | H | 7 | 350 | 50 |
| 1c | Cl | H | 6 | 430 | 72 |
| 2a | H | OH | 8 | 100 | 12.5 |
| 2b | H | OCH₃ | 9 | 225 | 25 |
| 2c | H | Cl | 7 | 150 | 21.4 |
Key Findings from SAR Analysis:
-
Impact of meta-substitution: Introduction of substituents at the 3-position (R¹) of the phenylamino ring generally leads to a significant increase in selectivity for Abl over p38-α kinase.[1] For instance, compound 1c , with a meta-chloro substituent, exhibits a 72-fold selectivity, a marked improvement over the parent compound.[1]
-
Impact of para-substitution: Substituents at the 4-position (R²) of the phenylamino ring also enhance potency and selectivity, although to a lesser extent compared to meta-substituents.[1]
-
Solvent-Exposed Region: Molecular modeling suggests that the C-2 phenylamino moiety is solvent-exposed, allowing for functionalization at the 3- and 4-positions to improve properties like solubility and kinase selectivity without compromising the binding affinity to Abl.[1]
Experimental Protocols
The synthesis and evaluation of the this compound derivatives followed established methodologies.
General Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives:
The synthesis of the target compounds was achieved through a multi-step process. A key step involves the Suzuki-Miyaura coupling to introduce the 2,6-dichlorophenyl group at the 6-position of the pyridopyrimidine core. Subsequent nucleophilic aromatic substitution at the 2-position with various substituted anilines yielded the final products.
Example Protocol for Suzuki-Miyaura Coupling: A mixture of 2-amino-6-chloro-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1 mmol), (2,6-dichlorophenyl)boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2 mmol) in a mixture of toluene, ethanol, and water (4:1:1, 10 mL) is heated at 100°C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the synthesized compounds against Abl and p38-α kinases was determined using a standard in vitro kinase assay.
Protocol:
-
Reaction Setup: Kinase reactions are performed in a 96-well plate. Each well contains the respective kinase (Abl or p38-α), a biotinylated peptide substrate, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, and 0.01% Triton X-100).
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of a stop solution containing EDTA. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as a fluorescence-based assay.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
References
A Comparative Guide to the Synthesis of Unsymmetrical Trisubstituted Pyridines
For researchers, scientists, and drug development professionals, the efficient and regioselective synthesis of unsymmetrical trisubstituted pyridines is a critical task. These scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Key Synthetic Routes: An Overview
Three classical and versatile methods for the synthesis of unsymmetrical trisubstituted pyridines are the Kröhnke synthesis, the Bohlmann-Rahtz synthesis, and modified versions of the Hantzsch synthesis. Each offers distinct advantages and is suited for different substitution patterns.
-
Kröhnke Pyridine Synthesis: This method typically yields 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source.[1] It is a high-yielding and versatile method.[2]
-
Bohlmann-Rahtz Pyridine Synthesis: This route provides access to 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[3][4] While traditionally a two-step process, one-pot modifications have significantly improved its efficiency.[5]
-
Modified Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis typically produces symmetrical dihydropyridines. However, modifications have been developed to allow for the synthesis of unsymmetrical pyridines, often through a one-pot condensation of a β-ketoester, an aldehyde, a second carbonyl compound, and an ammonia source, followed by oxidation.[6][7]
Comparative Performance: Synthesis of 2,4,6-Triarylpyridines
The one-pot synthesis of 2,4,6-triarylpyridines, a subclass of unsymmetrical trisubstituted pyridines, serves as an excellent platform for comparing the efficiency of various methodologies, which are often based on the principles of the Kröhnke and Chichibabin (a related reaction) syntheses. The following table summarizes the performance of different catalytic systems for the synthesis of 2,4,6-triphenylpyridine from benzaldehyde, acetophenone, and ammonium acetate.
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Tetrabutylammonium hydrogen sulphate (TBAHS) (30 mol%) | Solvent-free, 80 °C | 5 - 6 h | 70 - 75 | [8] |
| Cobalt(II) chloride hexahydrate (CoCl2·6H2O) (2.5 mol%) | Solvent-free, 110 °C | 4 h | 90 | [9] |
| Acetic Acid (catalytic) | Solvent-free, 100 °C | 4 h | 97 | [10] |
| Fe3O4/HT-Co nanoparticles (1.6 mol%) | Solvent-free, reflux | 1 h | 95 | [11] |
| Al/Ag3PO4 | - | - | Excellent | [12] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes the synthesis of 2,4,6-triphenylpyridine from N-phenacylpyridinium bromide and chalcone.[2]
1. Preparation of N-Phenacylpyridinium Bromide:
-
To a solution of acetophenone (1.0 equiv) in pyridine, add bromine (1.0 equiv) dropwise with stirring.
-
Heat the mixture at 80 °C for 2 hours.
-
Cool the reaction mixture and add diethyl ether to precipitate the pyridinium salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
2. Synthesis of 2,4,6-Triphenylpyridine:
-
In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water and then cold ethanol.
-
Recrystallize the crude product from ethanol/water to obtain pure 2,4,6-triphenylpyridine.
One-Pot Bohlmann-Rahtz Synthesis of 2,3,6-Trisubstituted Pyridines
This protocol is a general one-pot procedure for the synthesis of 2,3,6-trisubstituted pyridines.[5]
-
To a solution of the enamine (e.g., ethyl β-aminocrotonate, 1.0 equiv) and an ethynylketone (1.1 equiv) in a suitable solvent (e.g., ethanol), add a catalyst such as acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate.
-
For in-situ generation of the enamine, a 1,3-dicarbonyl compound can be reacted with ammonium acetate.
-
Heat the reaction mixture at a temperature ranging from 50 °C to reflux, depending on the catalyst used.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 2,3,6-trisubstituted pyridine.
Modified Hantzsch Synthesis of Unsymmetrical Pyridines
This protocol describes a general method for the one-pot synthesis of unsymmetrical pyridines.
-
A mixture of a β-ketoester (1.0 equiv), an aldehyde (1.0 equiv), a second, different active methylene compound (e.g., another β-ketoester or a β-diketone) (1.0 equiv), and a nitrogen source such as ammonium acetate is prepared in a suitable solvent (e.g., ethanol).
-
The reaction mixture is heated to reflux for several hours.
-
The resulting dihydropyridine intermediate is then oxidized to the pyridine. This can sometimes occur in situ upon exposure to air, or an oxidizing agent (e.g., ferric chloride, manganese dioxide) can be added.[6]
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemres.org [orgchemres.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Reactivity of C-I vs. C-Cl Bonds in Polyhalogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in polyhalogenated pyridine systems. The differential reactivity of these bonds is a cornerstone of modern synthetic strategy, enabling selective, sequential functionalization of these critical heterocyclic scaffolds. The information presented herein is supported by experimental data from peer-reviewed literature to aid in reaction design and optimization.
Fundamental Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds is predominantly governed by their bond dissociation energies (BDE). The rate-determining step in many of these transformations (including Suzuki, Sonogashira, and Buchwald-Hartwig reactions) is the oxidative addition of the organohalide to the low-valent metal catalyst (e.g., Pd(0)).
The ease of this oxidative addition step follows the trend:
C-I > C-Br >> C-Cl > C-F
This is because the C-I bond is the longest and weakest among the carbon-halogen series, requiring the least energy to cleave. Conversely, the C-Cl bond is significantly stronger and less prone to undergo oxidative addition. While the greater polarity of the C-Cl bond compared to the C-I bond is a factor in other reaction types, in palladium-catalyzed cross-couplings, the bond strength is the decisive factor.[1] This predictable reactivity hierarchy allows for highly chemoselective reactions on substrates bearing multiple different halogen atoms.
Beyond bond strength, the position of the halogen on the pyridine ring also influences reactivity. The electron-deficient nature of the pyridine ring activates positions C2, C4, and C6 towards nucleophilic attack and oxidative addition.[2] However, when a C-I and a C-Cl bond are present in the same molecule, the C-I bond's inherent reactivity almost always dominates.
Data Presentation: Reactivity in Cross-Coupling Reactions
The following tables summarize experimental data demonstrating the preferential reactivity of the C-I bond over the C-Cl bond in various palladium-catalyzed cross-coupling reactions.
Table 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction demonstrates excellent selectivity for the C-I bond. In the case of 2-chloro-3,4-diiodopyridine, sequential coupling is observed, with the C-I bonds reacting exclusively before any reaction occurs at the C-Cl bond.[3]
| Entry | Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) / Time | Product | Yield (%) | Ref. |
| 1 | 2-Chloro-3,4-diiodopyridine | Phenylboronic acid (1.1 eq) | PdCl₂(dppf) | K₂CO₃ / MeOH | RT / 1h | 2-Chloro-3-iodo-4-phenylpyridine | 95 | [3] |
| 2 | 2-Chloro-3,4-diiodopyridine | Phenylboronic acid (2.2 eq) | PdCl₂(dppf) | K₂CO₃ / MeOH | Reflux / 2h | 2-Chloro-3,4-diphenylpyridine | 92 | [3] |
Table 2: Selective Sonogashira Coupling
Similar to other cross-coupling reactions, the Sonogashira coupling shows high selectivity for the C-I bond. While direct pyridine examples are specific, data from the closely related purine system (a bicyclic N-heterocycle) effectively illustrates the principle, where C-I bonds react selectively in the presence of a C-Cl bond.[4][5]
| Entry | Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) / Time | Product | Yield (%) | Ref. |
| 1 | 6-Chloro-2,8-diiodo-9-isopropylpurine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT / 1h | 6-Chloro-8-iodo-9-isopropyl-2-(phenylethynyl)purine | 86 | [4][5] |
Table 3: Selective Buchwald-Hartwig Amination
C-N bond formation via Buchwald-Hartwig amination also proceeds with high selectivity at the C-I position. In a nickel-catalyzed variant, which follows similar reactivity principles, 1-chloro-4-iodobenzene undergoes amination exclusively at the iodine-bearing carbon.[6][7] Studies on 2-fluoro-4-iodopyridine further confirm that the C-4 iodo position is exclusively functionalized over the more activated C-2 fluoro position.[8]
| Entry | Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) / Time | Product | Yield (%) | Ref. |
| 1 | 1-Chloro-4-iodobenzene | p-Toluidine | Ni(acac)₂ | K₃PO₄ / Dioxane | 100 / 24h | 4-Chloro-N-(p-tolyl)aniline | 94 | [6][7] |
| 2 | 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ / Dioxane | 150 (μW) / 0.5h | 2-Fluoro-N-phenylpyridin-4-amine | 89 | [8] |
Note: The C-F bond is stronger than the C-Cl bond, making the selectivity shown in Entry 2 a strong indicator for C-I vs. C-Cl reactivity.
Experimental Protocols
Representative Protocol: Selective Suzuki-Miyaura Coupling of a Chloro-Iodopyridine
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.[9]
Materials:
-
Chloro-iodopyridine substrate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.5 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-iodopyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Visualization of Selective Reactivity
The following diagram illustrates the key mechanistic step that dictates the selective functionalization of a C-I bond in the presence of a C-Cl bond during a palladium-catalyzed cross-coupling reaction.
Caption: Selective oxidative addition at the weaker C-I bond.
Conclusion
The experimental data unequivocally demonstrate that the C-I bond in polyhalogenated pyridines is substantially more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is rooted in the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step. This chemoselectivity is a powerful and reliable tool for synthetic chemists, enabling the stepwise and site-selective elaboration of complex pyridine-based molecules crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Pyridine Functionalization: A Comparative Analysis of Cross-Coupling Methodologies
For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. Consequently, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine core is of paramount importance. This guide provides an objective comparison of leading cross-coupling methods for pyridine functionalization, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Cross-Coupling Strategies
The functionalization of pyridines can be broadly categorized into two approaches: methods requiring pre-functionalization of the pyridine ring (e.g., with a halogen) and direct C-H activation. This guide focuses on five prominent palladium-catalyzed methods:
-
Suzuki-Miyaura Coupling: A versatile and widely used method for C-C bond formation employing organoboron reagents.
-
Stille Coupling: Known for its tolerance of a wide range of functional groups, this method utilizes organotin reagents.
-
Negishi Coupling: A powerful reaction that employs organozinc reagents, often exhibiting high reactivity.
-
Buchwald-Hartwig Amination: The premier method for the formation of C-N bonds, crucial for synthesizing arylamines.
-
C-H Activation: An increasingly important strategy that avoids the need for pre-functionalization of the pyridine ring, offering a more atom-economical approach.
Quantitative Performance Comparison
The following tables summarize representative yields for the functionalization of various pyridine substrates using the aforementioned cross-coupling methods. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, ligands, and reaction conditions. Therefore, this data is intended to provide a comparative overview rather than a direct head-to-head competition under identical conditions, which is often unavailable in the literature.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 / 12 | 85 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 4 | 95 |
| 2-Chloropyridine | 3-Tolylboronic acid | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 / 2 | 98 |
| 5-Bromopyrimidine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 / 16 | 85[1] |
Table 2: Stille Coupling of Halopyridines
| Pyridine Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 100 / 16 | 92 |
| 3-Iodopyridine | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | DMF | 80 / 3 | 88 |
| 2-Chloropyridine | (Trimethylstannyl)furan | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 110 / 24 | 75 |
| 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ | LiCl | THF | 65 / 12 | 95[2] |
Table 3: Negishi Coupling of Halopyridines
| Pyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 / 4 | 96 |
| 3-Iodopyridine | Ethylzinc iodide | PdCl₂(dppf) | THF | 25 / 12 | 85 |
| 2-Chloropyridine | 4-Methoxyphenylzinc chloride | Ni(acac)₂ / dppe | DMA | 80 / 18 | 78 |
| 2-Iodopyridine | 4-Methylphenylzinc iodide | Pd Catalyst | THF | 50 / 16 | 90+[3] |
Table 4: Buchwald-Hartwig Amination of Halopyridines
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 / 8 | 95 |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 / 16 | 88 |
| 2-Chloropyridine | n-Hexylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 100 / 6 | 92 |
| 5-Bromopyrimidine | 4-Fluoroaniline | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 100 / 16 | 85[1] |
Table 5: C-H Activation of Pyridines
| Pyridine Substrate | Coupling Partner | Catalyst System | Oxidant/Additive | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| Pyridine N-oxide | Benzene | Pd(OAc)₂ | Ag₂CO₃ | Benzene | 130 / 16 | 75 (ortho)[4] |
| 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂ | TBHP / Cu(OTf)₂ | DCE | 120 / 24 | 94 (ortho)[5] |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ / P(n-Bu)Ad₂ | PivOH | Toluene | 130 / 48 | 19 (C4-arylation)[6] |
| Pyridine | Iodobenzene | Pd(OAc)₂ | NaOAc | PhCl | 140 / 48 | 68-70 (ortho)[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of 2-Chloropyridine
Materials:
-
2-Chloropyridine (1.0 equiv)
-
(Trimethylstannyl)furan (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (4 mol%)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Add anhydrous 1,4-dioxane and stir for 10 minutes.
-
Add 2-chloropyridine and (trimethylstannyl)furan.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and dilute with diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through celite, wash the filtrate with brine, dry over MgSO₄, and concentrate.
Protocol 3: Negishi Coupling of 3-Iodopyridine
Materials:
-
3-Iodopyridine (1.0 equiv)
-
Ethylzinc iodide (1.2 equiv, prepared in situ or as a solution)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (5 mol%)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-iodopyridine and PdCl₂(dppf).
-
Add anhydrous THF.
-
Slowly add the solution of ethylzinc iodide at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[10][11][12][13]
Protocol 4: Buchwald-Hartwig Amination of 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by 2-bromopyridine and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 8 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[14][15][16]
Protocol 5: Directed C-H Arylation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Phenylboronic acid (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
tert-Butyl hydroperoxide (TBHP) (2.0 equiv)
-
Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction vial, add 2-phenylpyridine, phenylboronic acid, Pd(OAc)₂, and Cu(OTf)₂.
-
Add DCE as the solvent.
-
Add TBHP to the mixture.
-
Seal the vial and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[5]
Mechanistic Overview and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the primary cross-coupling reactions and a conceptual workflow comparing traditional and C-H activation approaches.
References
- 1. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dichloro-4-phenylpyridine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-dichloro-4-phenylpyridine, a chlorinated aromatic hydrocarbon. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
In case of a spill or exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.
Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical structure as a chlorinated aromatic hydrocarbon, this compound must be treated as hazardous waste. These compounds are known for their potential persistence in the environment and toxicity.
Never mix this compound waste with other waste streams, such as non-halogenated solvents or aqueous waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Improper mixing can create hazardous reactions or result in costly and complex disposal procedures.
| Waste Characterization Data | Information |
| Chemical Name | This compound |
| Chemical Class | Chlorinated Aromatic Hydrocarbon |
| Waste Type | Hazardous Waste |
| Primary Hazards | Potential for toxicity, environmental persistence. |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an approved hazardous waste disposal facility. Disposing of this chemical down the drain or in regular trash is strictly prohibited.
-
Waste Collection:
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container must be made of a material chemically resistant to chlorinated organic compounds.
-
This includes the pure compound, solutions containing the compound, and any contaminated materials such as weighing paper, pipette tips, and gloves.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials.
-
Ensure the container is kept tightly closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for the disposal of chlorinated aromatic hydrocarbons is high-temperature incineration in a licensed hazardous waste facility. This process is designed to break down the stable chemical structure of these compounds and neutralize their hazardous properties.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2,6-Dichloro-4-phenylpyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 2,6-Dichloro-4-phenylpyridine in a laboratory setting.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 25297-51-2 |
| Molecular Formula | C₁₁H₇Cl₂N |
| Molecular Weight | 224.09 g/mol |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item and Specifications |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn. When there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction, a face shield must be worn over safety glasses.[1] |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider more robust gloves like butyl rubber or Viton™. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[1] |
| Body Protection | A standard laboratory coat must be worn at all times and kept fully buttoned to maximize skin coverage. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be utilized.[1] |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation:
-
Ensure the designated work area within a chemical fume hood is clean and uncluttered.
-
Verify that all necessary equipment, such as a calibrated balance, appropriate glassware, and spill containment materials, is readily accessible.
-
Confirm that an emergency eyewash station and safety shower are unobstructed and operational.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a certified chemical fume hood to control dust and vapors.[1]
-
Use a spatula or other appropriate tools to handle the solid material, minimizing the creation of dust.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work surface and any equipment used according to your institution's standard procedures.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including the chemical itself and any contaminated items (e.g., gloves, weigh boats, paper towels), in a designated, properly labeled, and sealed container for hazardous waste.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[2]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
